molecular formula C7H15NO2 B1291429 [4-(Aminomethyl)oxan-4-yl]methanol CAS No. 959238-22-3

[4-(Aminomethyl)oxan-4-yl]methanol

Cat. No.: B1291429
CAS No.: 959238-22-3
M. Wt: 145.2 g/mol
InChI Key: HVINWRIEIUOYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)oxan-4-yl]methanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINWRIEIUOYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625269
Record name [4-(Aminomethyl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-22-3
Record name 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Aminomethyl)oxan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a comprehensive overview of the known chemical properties of [4-(Aminomethyl)oxan-4-yl]methanol, a bifunctional oxane derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs and general principles applicable to its class of molecules.

Chemical Identity and Properties

This compound, with the CAS number 959238-22-3, is a saturated heterocyclic compound containing both a primary amine and a primary alcohol functional group.[1] Its structure features a tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry.[2][3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 959238-22-3[1]
Molecular Formula C₇H₁₅NO₂[1][5]
Molecular Weight 145.20 g/mol [5]
Canonical SMILES NCC1(CO)CCOCC1[1]
Physical State Solid[1][5]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (predicted for a similar compound) 10.01 ± 0.29 (for 4-(Aminomethyl)tetrahydro-2H-pyran)[6]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, spectral data for the related compound, (Oxan-4-yl)methanol, is available and can provide some insight into the expected spectral features of the oxane ring system.[7]

Experimental Protocols

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the reduction of a dually functionalized precursor, such as a cyano-ester derivative of tetrahydropyran. A common method for the simultaneous reduction of an ester and a nitrile is the use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Hypothetical Synthesis of this compound

A potential precursor, ethyl 4-cyano-tetrahydro-2H-pyran-4-carboxylate, can be reduced to yield the target compound.

Reaction:

Ethyl 4-cyano-tetrahydro-2H-pyran-4-carboxylate + LiAlH₄ → this compound

Experimental Steps:

  • Reaction Setup: A solution of ethyl 4-cyano-tetrahydro-2H-pyran-4-carboxylate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath (0 °C), and a solution of Lithium Aluminum Hydride (LiAlH₄) in the same solvent is added dropwise with constant stirring. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Workup and Purification: The resulting slurry is filtered, and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Below is a conceptual workflow for this proposed synthesis.

G Conceptual Synthesis Workflow start Start precursor Dissolve Ethyl 4-cyano-tetrahydro-2H-pyran-4-carboxylate in anhydrous THF start->precursor reduction Add LiAlH4 solution dropwise at 0 C precursor->reduction monitoring Monitor reaction by TLC/GC-MS reduction->monitoring quench Quench with H2O and NaOH solution monitoring->quench workup Filter and separate organic layer quench->workup purification Purify by column chromatography workup->purification end Obtain pure this compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activities or signaling pathway interactions for this compound have not been reported, its structural components suggest its potential as a valuable building block in drug discovery. The tetrahydropyran (oxane) ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[2][3][4]

The presence of both a primary amine and a primary alcohol offers two points for chemical modification, allowing for the synthesis of diverse libraries of compounds. The amine can be functionalized to form amides, sulfonamides, or participate in reductive amination reactions, while the alcohol can be converted into esters, ethers, or other functional groups. This bifunctionality makes it a versatile scaffold for creating molecules with the potential to interact with a variety of biological targets.

The following diagram illustrates the general concept of using a chemical scaffold in the drug discovery process.

G Role of Scaffolds in Drug Discovery scaffold This compound (Chemical Scaffold) diversification Chemical Diversification (Addition of R1, R2 groups) scaffold->diversification library Compound Library diversification->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

Synthesis of [4-(Aminomethyl)oxan-4-yl]methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of [4-(Aminomethyl)oxan-4-yl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the reduction of a commercially available protected amino ester, followed by the deprotection of the amino group. This guide presents a comprehensive overview of the experimental procedure, including quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from methyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate. The first step involves the reduction of the methyl ester group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH). The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine under acidic conditions to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Reduction of the Ester cluster_1 Step 2: Deprotection of the Amine A Methyl 4-((tert-butoxycarbonyl)amino) tetrahydro-2H-pyran-4-carboxylate B tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate A->B   LiAlH4, THF    C tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate D This compound C->D   HCl in Dioxane   

A high-level overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

This procedure details the reduction of the methyl ester to a hydroxymethyl group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate885498-48-6259.301.0 g3.86 mmol
Lithium Aluminum Hydride (LAH)16853-85-337.950.29 g7.72 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL-
Ethyl Acetate141-78-688.1110 mL-
1 M Sodium Hydroxide (NaOH) solution1310-73-240.005 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37--

Procedure:

  • A solution of methyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate (1.0 g, 3.86 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.29 g, 7.72 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the dropwise addition of ethyl acetate (10 mL) at 0 °C, followed by the addition of 1 M sodium hydroxide solution (5 mL).

  • The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of celite.

  • The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate as a white solid.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamateC12H23NO4245.320.950.8589
Step 2: Synthesis of this compound

This procedure outlines the deprotection of the Boc-protected amine to yield the final product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate1072945-31-0245.320.85 g3.46 mmol
4 M HCl in 1,4-Dioxane7647-01-036.4610 mL40 mmol
Diethyl Ether60-29-774.1250 mL-

Procedure:

  • To a solution of tert-butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate (0.85 g, 3.46 mmol) in 1,4-dioxane (5 mL) is added a 4 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether (50 mL), and the resulting white solid is collected by filtration.

  • The solid is washed with diethyl ether and dried under vacuum to afford this compound hydrochloride.

  • To obtain the free amine, the hydrochloride salt is dissolved in a minimum amount of water and treated with a basic ion-exchange resin or a saturated aqueous solution of sodium bicarbonate until the pH is basic. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried and concentrated to give the final product.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
This compoundC7H15NO2145.200.500.4692

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and the key transformations in the synthesis of this compound.

LogicalFlow Start Starting Material: Methyl 4-((tert-butoxycarbonyl)amino) tetrahydro-2H-pyran-4-carboxylate Process1 Reduction of Ester Start->Process1 Intermediate Intermediate: tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate Process2 Deprotection of Amine Intermediate->Process2 Product Final Product: This compound Reagent1 Reagent: Lithium Aluminum Hydride (LAH) Reagent1->Process1 Reagent2 Reagent: Acid (e.g., HCl) Reagent2->Process2 Process1->Intermediate Process2->Product

Logical flow diagram of the synthesis process.

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. Researchers and scientists in the field of drug development can utilize this information for the efficient and reliable production of this important chemical intermediate.

[4-(Aminomethyl)oxan-4-yl]methanol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound [4-(Aminomethyl)oxan-4-yl]methanol, including its chemical identity, physical properties, and potential applications based on related structures. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols and specific biological activity data are not extensively published.

Chemical Identity and Structure

This compound is a substituted oxane (tetrahydropyran) derivative, featuring both an aminomethyl and a methanol group attached to the same carbon atom of the heterocyclic ring.

  • IUPAC Name: this compound[1][2]

  • Synonyms: [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol[1][3][4][5], 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol[4]

  • CAS Number: 959238-22-3[1]

  • Molecular Formula: C7H15NO2[1][4]

  • Structure:

    • SMILES: NCC1(CO)CCOCC1[1][3]

    • InChI: InChI=1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2[1][]

    • InChI Key: HVINWRIEIUOYJJ-UHFFFAOYSA-N[1][2][]

Chemical Structure (2D Representation):

A 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the available physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 145.20 g/mol [2][3]
Appearance White to off-white solid[4]
Purity ≥95% (commercially available)[1][2]
Form Solid[1][3][7]

Note: Detailed quantitative data such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Table 2: Safety and Handling Information

CategoryInformationSource
GHS Pictogram GHS05 (Corrosion)[4]
Signal Word Danger[4]
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation)[4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, P337+P313, P362[4]
Storage Temperature 2-8°C[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential approach could start from a 4-substituted tetrahydropyran, such as ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This intermediate possesses two functional groups at the C4 position that can be selectively reduced.

synthesis_workflow start Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate step1 Selective Reduction of Ester start->step1 e.g., NaBH4 intermediate1 (4-cyanotetrahydro-2H-pyran-4-yl)methanol step1->intermediate1 step2 Reduction of Nitrile intermediate1->step2 e.g., H2, Raney Ni or LiAlH4 product This compound step2->product

A proposed synthetic workflow for this compound.

Methodology Considerations:

  • Selective Ester Reduction: The ester group of a starting material like ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate could be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride, which typically does not reduce nitriles.

  • Nitrile Reduction: The resulting cyanohydrin intermediate, (4-cyanotetrahydro-2H-pyran-4-yl)methanol, could then have its nitrile group reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., using Raney Nickel and hydrogen gas) or with a strong hydride reagent like lithium aluminum hydride (LiAlH4).[1]

  • Purification: The final product would require purification, likely through column chromatography or recrystallization, to remove any unreacted starting materials, intermediates, or byproducts.

Note: This proposed protocol is illustrative. Researchers should develop a specific procedure based on laboratory-validated methods and safety assessments.

Applications in Research and Drug Development

While there is limited information on the direct biological activity of this compound, its core structure and the related compound 4-(aminomethyl)tetrahydro-2H-pyran are of significant interest in medicinal chemistry.

  • Scaffold for Drug Discovery: The tetrahydropyran ring is a common motif in bioactive compounds, often used to improve pharmacokinetic properties such as solubility and metabolic stability.

  • mTOR Kinase Inhibitors: The related reagent, 4-aminomethyltetrahydropyran, has been utilized in the discovery of selective inhibitors of mTOR kinase, a key regulator of cell growth and proliferation implicated in cancer.[5]

  • PDE10A Inhibitors: This related building block is also used in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), a target for treating schizophrenia and other neurological disorders.[5]

  • CDK9 Inhibitors: A complex derivative incorporating the 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile moiety has been identified as a highly selective and potent inhibitor of cyclin-dependent kinase 9 (CDK9), showing potential as a therapeutic agent for leukemia and other cancers.

Given these applications for structurally similar compounds, this compound serves as a valuable bifunctional building block for the synthesis of novel chemical entities for screening in various drug discovery programs. The primary amine allows for amide bond formation or other nucleophilic additions, while the primary alcohol provides a site for ether or ester linkages, enabling the exploration of diverse chemical space.

References

In-Depth Technical Guide: [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 959238-22-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-(Aminomethyl)oxan-4-yl]methanol, a versatile building block in medicinal chemistry. The document details its chemical and physical properties, safety information, and its emerging role in the development of novel therapeutics, supported by available data and relevant scientific context.

Core Compound Properties

This compound, also known as [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol, is a bifunctional organic molecule featuring a primary amine and a primary alcohol attached to a central tetrahydropyran ring. This unique structure makes it a valuable scaffold for introducing hydrophilicity and providing multiple points for chemical modification in drug design.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 959238-22-3[1][2][3]
IUPAC Name This compound[1][]
Synonyms [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol, 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol[3][5]
Molecular Formula C₇H₁₅NO₂[1][3][]
Molecular Weight 145.20 g/mol []
Appearance White to off-white solid[5]
Purity Typically ≥95%[1]
InChI 1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2[]
InChI Key HVINWRIEIUOYJJ-UHFFFAOYSA-N[1][]
Canonical SMILES NCC1(CO)CCOCC1[1]
Storage Temperature 2-8°C[5]
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Hazard StatementDescription
H315Causes skin irritation.
H318 / H319Causes serious eye damage / serious eye irritation.
H335May cause respiratory irritation.

Data sourced from supplier safety data sheets.

Synthesis and Manufacturing

G cluster_0 Hypothetical Synthetic Pathway Start Tetrahydro-4H-pyran-4-one Intermediate1 4-cyano-tetrahydro-2H-pyran-4-carbonitrile Start->Intermediate1 Cyanation Intermediate2 Ester Intermediate Intermediate1->Intermediate2 Esterification Intermediate3 [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol Intermediate2->Intermediate3 Reduction of nitrile and ester FinalProduct This compound Intermediate3->FinalProduct Purification G cluster_1 Drug Discovery Workflow Scaffold This compound Amine_Modification Amine Functionalization (e.g., amide coupling, reductive amination) Scaffold->Amine_Modification Alcohol_Modification Alcohol Functionalization (e.g., etherification, esterification) Scaffold->Alcohol_Modification Library_Synthesis Combinatorial Library Synthesis Amine_Modification->Library_Synthesis Alcohol_Modification->Library_Synthesis Screening High-Throughput Screening (e.g., kinase activity assays) Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound

References

Physicochemical Characterization of [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the amino alcohol [4-(Aminomethyl)oxan-4-yl]methanol. Due to the limited availability of public experimental data for this specific compound, this guide focuses on its known identifiers and presents detailed, standardized experimental protocols for the determination of its core physicochemical properties. These methodologies are essential for establishing a comprehensive profile of the compound for research and development purposes.

Compound Identification

This compound is a bifunctional organic compound containing a primary amine and a primary alcohol functional group attached to a central tetrahydropyran (oxane) ring. This structure suggests its potential utility as a chiral building block in medicinal chemistry and materials science. While extensive experimental data is not publicly available, its fundamental identifiers have been established.

Table 1: Compound Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 959238-22-3[1]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [2]
Canonical SMILES NCC1(CO)CCOCC1[1]
InChI Key HVINWRIEIUOYJJ-UHFFFAOYSA-N[1]
Physical State Solid[1][2]

Physicochemical Properties: Data and Experimental Protocols

A comprehensive understanding of a compound's physicochemical properties is critical for its application in drug discovery and development. The following sections detail the standard methodologies for determining key parameters for this compound.

Table 2: Summary of Key Physicochemical Properties (Data Not Available)

PropertyValueMethod of Determination
Melting Point (°C) Not availableCapillary Method
Boiling Point (°C) Not availableCapillary Method
Aqueous Solubility Not availableThermodynamic Shake-Flask Method
pKa Not availablePotentiometric Titration
LogP Not availableShake-Flask Method
Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heat-transfer fluid like mineral oil.[3]

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting range.

  • Measurement: For an accurate measurement, a second sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[4] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result A Grind solid sample to a fine powder B Pack powder into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Heat slowly (1-2°C / min) C->D E Observe for first liquid droplet (T_start) D->E F Observe for complete liquefaction (T_end) E->F G Record Melting Point Range (T_start - T_end) F->G

Figure 1: Experimental workflow for melting point determination.
Boiling Point Determination

While the compound is a solid at room temperature, determining its boiling point is relevant for purification by distillation or assessing its thermal stability.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of the sample (approx. 0.2-0.5 mL) is placed into a small test tube (e.g., a fusion tube).[5]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end down.[6] The test tube assembly is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube).[7]

  • Heating: The bath is heated gently. Air trapped in the capillary will be expelled, followed by the vapor of the substance, forming a steady stream of bubbles.[5][6]

  • Measurement: The heat is removed, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the bubble stream stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[7] This occurs when the external atmospheric pressure equals the vapor pressure inside the capillary.[8]

Boiling_Point_Workflow cluster_prep Setup cluster_measurement Measurement cluster_output Result A Place liquid sample in fusion tube B Insert inverted capillary tube A->B C Attach to thermometer and place in oil bath B->C D Heat until steady stream of bubbles emerges C->D E Turn off heat and allow to cool D->E F Observe temperature when liquid enters capillary E->F G Record Boiling Point F->G

Figure 2: Workflow for boiling point determination via the capillary method.
Aqueous Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation. The thermodynamic shake-flask method is considered the "gold standard" for this measurement.[9]

Experimental Protocol (Thermodynamic Shake-Flask Method):

  • Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.[10][11]

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or longer) to ensure equilibrium between the solid and dissolved states is reached.[9][12]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated aqueous solution (supernatant) from the undissolved solid.[11]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.[10]

  • Data Reporting: The solubility is reported in units of µg/mL or µM.[11]

Solubility_Workflow cluster_prep Equilibration cluster_analysis Analysis cluster_output Result A Add excess solid to aqueous buffer (pH 7.4) B Agitate at constant temperature for >24h A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Collect supernatant (saturated solution) C->D E Quantify concentration via HPLC-UV D->E G Report Thermodynamic Solubility (µg/mL) E->G

Figure 3: Workflow for thermodynamic solubility determination.
pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a molecule's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. As an amino alcohol, this compound is expected to have at least two pKa values (one for the amine group and one for the alcohol, though the latter is typically very high and less relevant physiologically).

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in water or a co-solvent to create a solution of known concentration (e.g., 1 mM).[13][14] The solution's ionic strength is kept constant with a background electrolyte like KCl.[13]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[14]

  • Titration: The solution is first acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[13][14] The pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve (or the peaks on the first derivative plot).[15][16]

pKa_Workflow A Prepare aqueous solution of compound (known conc.) B Acidify solution with standard acid (e.g., HCl) A->B C Titrate with standard base (e.g., NaOH) in increments B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant Added D->E F Determine inflection points (half-equivalence points) E->F G pKa = pH at inflection point F->G LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Calculation A Pre-saturate octanol and aqueous buffer B Dissolve compound in one phase A->B C Combine phases and shake to equilibrate B->C D Separate the two immiscible phases C->D E Measure concentration in octanol phase [C_oct] D->E F Measure concentration in aqueous phase [C_aq] D->F G Calculate LogP = log10([C_oct] / [C_aq]) E->G F->G

References

[4-(Aminomethyl)oxan-4-yl]methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the chemical compound [4-(Aminomethyl)oxan-4-yl]methanol, focusing on its fundamental molecular properties.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below. This compound is also known as [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol.[1][2][3]

PropertyValue
Molecular Formula C7H15NO2[1][2][3][4][5]
Molecular Weight 145.20 g/mol [2][3]
Alternate Molecular Weight 145.202 g/mol [1]
Canonical SMILES NCC1(CO)CCOCC1[1]
InChI Key HVINWRIEIUOYJJ-UHFFFAOYSA-N[1]
CAS Number 959238-22-3[1][4]

Experimental Protocols

Logical Relationships of Compound Properties

The following diagram illustrates the hierarchical relationship of the compound's identifiers and properties.

molecular_properties cluster_identifiers Chemical Identifiers cluster_physchem Physicochemical Properties compound This compound cas CAS: 959238-22-3 compound->cas inchi InChIKey: HVINWRIEIUOYJJ-UHFFFAOYSA-N compound->inchi smiles SMILES: NCC1(CO)CCOCC1 compound->smiles formula Formula: C7H15NO2 compound->formula mol_weight Molecular Weight: 145.20 g/mol compound->mol_weight

Caption: Hierarchical data structure for this compound.

References

Spectroscopic Data of [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for the compound [4-(Aminomethyl)oxan-4-yl]methanol (CAS: 959238-22-3). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted values and representative data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of this and similar chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound[1][]

  • Molecular Formula: C₇H₁₅NO₂[1][]

  • Molecular Weight: 145.20 g/mol []

  • Structure: Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not publicly available. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of its functional groups and data from analogous structures such as 4-(aminomethyl)piperidine and other substituted tetrahydropyrans.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂- (oxan ring, axial)1.40 - 1.60m4H-
-CH₂- (oxan ring, equatorial)3.60 - 3.80m4H-
-CH₂-NH₂2.80 - 3.00s2H-
-CH₂-OH3.50 - 3.70s2H-
-NH₂1.50 - 2.50br s2H-
-OH2.00 - 4.00br s1H-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary C (C-4)40 - 45
-CH₂- (oxan ring)60 - 65
-CH₂-NH₂45 - 50
-CH₂-OH65 - 70
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O functional groups. Primary amines typically exhibit a pair of N-H stretching bands.[5]

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (alcohol)3200 - 3600Strong, BroadStretching Vibration
N-H (amine)3300 - 3500MediumAsymmetric & Symmetric Stretching
C-H (alkane)2850 - 2960Medium to StrongStretching Vibration
N-H (amine)1590 - 1650MediumBending (Scissoring) Vibration
C-O (alcohol)1000 - 1260StrongStretching Vibration
Mass Spectrometry (MS)

The mass spectrum is anticipated to show a molecular ion peak (M⁺). The fragmentation pattern will be influenced by the presence of the hydroxyl and aminomethyl groups, with alpha-cleavage being a characteristic pathway for both amines and alcohols.[5][6][7][8] The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonPredicted Relative Abundance
145[C₇H₁₅NO₂]⁺ (M⁺)Low
128[M - NH₃]⁺Moderate
114[M - CH₂OH]⁺Moderate
85[M - CH₂OH - NH₃]⁺High
72[C₄H₁₀N]⁺Moderate
44[CH₂NH₂]⁺High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical to avoid exchange of the -OH and -NH₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the identity of -OH and -NH₂ peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: As the compound is a solid, the KBr pellet method is suitable.[9][10]

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), can be used. ESI is a soft ionization technique suitable for polar molecules and is likely to yield a prominent protonated molecular ion [M+H]⁺. EI is a harder ionization technique that will result in more extensive fragmentation.[11]

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the predicted fragmentation pathways for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Solid) NMR NMR Spectroscopy (Solution in Deuterated Solvent) Compound->NMR IR IR Spectroscopy (KBr Pellet) Compound->IR MS Mass Spectrometry (Dilute Solution) Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation M [C₇H₁₅NO₂]⁺ (m/z 145) frag1 [M - NH₃]⁺ (m/z 128) M->frag1 -NH₃ frag2 [M - CH₂OH]⁺ (m/z 114) M->frag2 -CH₂OH frag3 [CH₂NH₂]⁺ (m/z 44) M->frag3 α-cleavage frag4 [C₄H₁₀N]⁺ (m/z 72) frag2->frag4 -C₃H₄O

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

References

An In-depth Technical Guide on the Solubility of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the organic compound [4-(Aminomethyl)oxan-4-yl]methanol. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a detailed, generalized experimental protocol for determining its solubility in various solvents. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented. A logical workflow for solubility determination is also provided in the form of a Graphviz diagram.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H15NO2. Its structure features a central oxane (tetrahydropyran) ring, a primary aminomethyl group, and a primary methanol group. The presence of these functional groups—an ether, a primary amine, and a primary alcohol—dictates its physicochemical properties, including its solubility. Amines and alcohols are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygen can act as a hydrogen bond acceptor. These characteristics suggest that the molecule will exhibit some degree of polarity.

Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound. Therefore, a data table summarizing its solubility in various solvents cannot be provided at this time.

Qualitative Solubility Prediction

Based on the principles of "like dissolves like," the solubility of this compound in various solvents can be qualitatively predicted:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have a high dielectric constant, which should facilitate the dissolution of a polar molecule like this compound.

Experimental Protocol for Solubility Determination

The following is a generalized and robust experimental protocol for determining the equilibrium solubility of an organic compound such as this compound. The shake-flask method is a widely accepted technique for this purpose.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of high purity

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the prepared samples using a validated HPLC or UPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Solubility_Workflow start Start prep_standards Prepare Calibration Standards start->prep_standards add_excess Add Excess Compound to Solvent start->add_excess analyze Analyze via HPLC/UPLC prep_standards->analyze equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter dilute Dilute Sample sample_filter->dilute dilute->analyze quantify Quantify against Calibration Curve analyze->quantify report Report Solubility quantify->report end End report->end

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Thermal Stability and Degradation for [4-(Aminomethyl)oxan-4-yl]methanol

This document addresses the request for an in-depth technical guide on the thermal stability and degradation profile of the compound this compound (CAS Number: 959238-22-3).

Following a comprehensive search of publicly available scientific literature and chemical databases, we must report that specific experimental data regarding the thermal stability and degradation profile of this compound is not available. Our search included queries for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), decomposition studies, and detailed degradation pathways.

The available information is primarily limited to basic chemical properties and supplier specifications.

Compound Identification:

PropertyValueSource
Chemical NameThis compound[1][2]
CAS Number959238-22-3[1][2]
Molecular FormulaC7H15NO2[1][2]
Molecular Weight145.20 g/mol [1][3]
Physical StateSolid[1][3]

While no specific thermal analysis data was found for the target molecule, a general understanding of the thermal behavior of similar aliphatic amino alcohols can provide some theoretical context. Typically, such compounds may undergo decomposition through pathways involving dehydration, deamination, or cleavage of the carbon-carbon or carbon-oxygen bonds within the oxane ring structure at elevated temperatures. However, without experimental data, the precise decomposition temperatures and degradation products remain speculative.

Proposed Experimental Protocols for Future Analysis:

To determine the thermal stability and degradation profile of this compound, the following standard analytical techniques are recommended:

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature range of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

    • The analysis should be performed under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand the influence of oxygen on the degradation process.

    • The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different stages.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

    • The difference in heat flow between the sample and the reference is measured. Endothermic events (like melting) and exothermic events (like decomposition) will be identified as peaks on the DSC thermogram.

3. Evolved Gas Analysis (EGA)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

  • Methodology:

    • The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for real-time analysis.

    • This allows for the identification of the chemical nature of the degradation products at different decomposition stages.

Logical Workflow for Thermal Analysis:

The following diagram illustrates a logical workflow for a comprehensive thermal stability and degradation analysis of this compound.

G cluster_0 Thermal Analysis Workflow A Sample Preparation This compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Decomposition Observed? B->D I Complete Thermal Profile C->I E Evolved Gas Analysis (TGA-MS/FTIR) D->E Yes H Stable within Tested Range D->H No F Characterize Degradation Products E->F G Propose Degradation Pathway F->G G->I H->I

Caption: Workflow for thermal stability and degradation analysis.

While a definitive guide on the thermal stability and degradation of this compound cannot be provided at this time due to a lack of published experimental data, this document outlines the standard methodologies required to perform such an analysis. The successful execution of the proposed TGA, DSC, and EGA experiments would yield the necessary quantitative data to construct a comprehensive thermal profile for this compound, which would be of significant value to researchers and professionals in drug development. We recommend that such studies be undertaken to fill the current knowledge gap.

References

The Strategic Integration of Substituted Oxane Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore and exploit a diverse range of molecular scaffolds. Among these, substituted oxanes, particularly tetrahydropyrans (THPs) and oxetanes, have emerged as privileged structural motifs. Their inherent stereochemical complexity, coupled with their ability to favorably modulate key drug-like properties, has cemented their role as valuable tools in contemporary drug discovery. This technical guide provides a comprehensive overview of the potential applications of substituted oxane scaffolds, detailing their impact on physicochemical and biological properties, providing exemplary experimental protocols, and illustrating their interaction with key biological pathways.

The Oxane Scaffold: A Bioisosteric Advantage

A fundamental concept in medicinal chemistry is bioisosterism, where a substituent is replaced by another with similar physical and chemical properties to enhance a desired biological activity or to mitigate undesirable effects. Substituted oxane scaffolds have proven to be highly effective bioisosteres for several commonly employed carbocyclic and acyclic fragments.

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is frequently utilized as a bioisostere for cyclohexane and gem-dimethyl groups. The introduction of the oxygen atom imparts several advantageous modifications to the molecular properties:

  • Reduced Lipophilicity: The polar oxygen atom in the THP ring generally leads to a lower lipophilicity (LogD) compared to its cyclohexane counterpart. This can translate to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of contact with the biological target and potentially increasing binding affinity and selectivity.[1]

  • Conformational Rigidity: The THP ring is a conformationally restrained ether, which can reduce the entropic penalty upon binding to a target protein.[1]

Similarly, the smaller, four-membered oxetane ring has gained significant traction as a bioisostere for carbonyl and gem-dimethyl groups. Its key features include:

  • Increased Polarity and Reduced pKa: The oxetane motif can significantly increase the polarity of a molecule and has been shown to reduce the basicity (pKa) of adjacent amine groups, which can be beneficial for avoiding off-target effects and improving oral bioavailability.

  • Metabolic Stability: The introduction of an oxetane can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Three-Dimensionality: The sp³-rich, non-planar structure of oxetanes contributes to the three-dimensional character of a molecule, which can lead to improved target selectivity and better navigation of unexplored chemical space.

Quantitative Impact on Physicochemical and Biological Properties

The theoretical benefits of incorporating oxane scaffolds are borne out by quantitative data from structure-activity relationship (SAR) studies. A powerful tool in this analysis is the use of matched molecular pair analysis, where two molecules differ by a single, well-defined structural modification.

Case Study: Matrix Metalloproteinase-13 (MMP-13) Inhibitors

A study on the development of selective MMP-13 inhibitors for the treatment of osteoarthritis provides a clear example of the impact of replacing a cyclohexyl group with a tetrahydropyran.

CompoundR GroupMMP-13 IC50 (nM)MMP-8 IC50 (nM)Selectivity (MMP-8/MMP-13)Human Liver Microsome Stability (t½ min)
26 Cyclohexyl2.4289~120-
30 Tetrahydropyranyl1.9113~59Increased stability vs. 26

Data sourced from a study on the structure-activity/structure-property relationship of MMP-13 inhibitors.[2]

The replacement of the cyclohexyl moiety with a tetrahydropyran ring in compound 30 resulted in a slight increase in potency against MMP-13 and, importantly, an increased stability in human liver microsomes.[2] This highlights the potential of the oxane scaffold to improve pharmacokinetic properties without sacrificing biological activity.

Applications in Drug Discovery and Development

Substituted oxane scaffolds are found in a growing number of approved drugs and clinical candidates across a range of therapeutic areas, particularly in oncology.

Drug/CandidateOxane ScaffoldTarget(s)Therapeutic Area
Gilteritinib (Xospata®) TetrahydropyranFLT3, AXLAcute Myeloid Leukemia (AML)
Paclitaxel (Taxol®) OxetaneTubulinVarious Cancers
Orlistat (Xenical®) OxetanePancreatic and Gastric LipasesObesity
Crenolanib OxetaneFLT3, PDGFRCancer (Clinical Trials)
Fenebrutinib OxetaneBTKMultiple Sclerosis (Clinical Trials)

Gilteritinib, an approved treatment for relapsed or refractory AML, features an amino-THP substituent.[1] Paclitaxel is a well-known anticancer agent containing an oxetane ring.[3] Orlistat, a lipase inhibitor, also contains an oxetane moiety.[4]

Key Signaling Pathways Modulated by Oxane-Containing Compounds

The therapeutic efficacy of many oxane-containing compounds stems from their ability to modulate key signaling pathways implicated in disease pathogenesis.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation and survival of leukemia cells in a significant portion of AML patients. Gilteritinib, with its tetrahydropyran moiety, is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway and Inhibition by Gilteritinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Several BTK inhibitors are in development, and the incorporation of oxane scaffolds is being explored to optimize their properties.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activates BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 BTK_Inhibitor Oxane-Containing BTK Inhibitor BTK_Inhibitor->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

BTK Signaling Pathway and Inhibition by Oxane-Containing Inhibitors.

Experimental Protocols

The successful application of oxane scaffolds in drug discovery relies on robust and reproducible experimental procedures for both their synthesis and biological evaluation.

Synthesis of a 4-Substituted Tetrahydropyran Moiety

The following is a representative, generalized protocol for the synthesis of a 4-aminotetrahydropyran derivative, a common building block in medicinal chemistry. This procedure is based on the principles of reductive amination.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Amine of interest (R-NH₂)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in DCM or DCE (0.1-0.5 M) is added the amine of interest (1.0-1.2 equivalents).

  • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.2 equivalents) may be added. A catalytic amount of acetic acid can also be added to facilitate imine/enamine formation.

  • The mixture is stirred at room temperature for 30-60 minutes.

  • Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This can take from 1 to 24 hours.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminotetrahydropyran derivative.

In Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against FLT3 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human FLT3 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., gilteritinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3- or 10-fold dilutions. A final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations (or DMSO for control wells)

    • FLT3 enzyme (at a concentration determined by prior enzyme titration experiments)

    • A mixture of the peptide substrate and ATP (at a concentration near the Km for ATP) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD positive AML)

  • Complete cell culture medium

  • Test compound

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

Substituted oxane scaffolds have firmly established their place in the medicinal chemist's toolbox. Their ability to serve as effective bioisosteres, leading to improvements in solubility, metabolic stability, and target engagement, has been demonstrated in numerous successful drug discovery campaigns. The continued development of novel synthetic methodologies to access diverse and highly functionalized oxane derivatives will undoubtedly expand their application. As our understanding of the complex interplay between molecular structure and biological function deepens, the strategic incorporation of these privileged scaffolds will continue to be a key driver in the development of the next generation of innovative medicines. The future will likely see an expansion of oxane-containing compounds in a wider array of therapeutic areas, further solidifying their importance in the quest for safer and more effective treatments for human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [4-(Aminomethyl)oxan-4-yl]methanol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of [4-(aminomethyl)oxan-4-yl]methanol analogs. The oxane (tetrahydropyran) scaffold is a valuable motif in medicinal chemistry, often utilized as a bioisosteric replacement for cyclohexane rings to improve physicochemical properties such as solubility and metabolic stability. The 4,4-disubstituted pattern allows for the presentation of diverse functionalities in distinct vectors, making this scaffold a promising starting point for the exploration of new chemical space in drug discovery.

The following sections detail synthetic strategies for the core scaffold and its subsequent diversification, present quantitative data on the biological activities of analogous compounds, and provide detailed experimental protocols.

Application Notes

The this compound scaffold serves as a versatile platform for the development of therapeutic agents across various disease areas, particularly in oncology and kinase-related disorders. The primary amino group and the hydroxyl group provide two convenient handles for chemical modification, allowing for the generation of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Key Advantages of the Scaffold:

  • Improved Physicochemical Properties: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to its carbocyclic counterpart.

  • Three-Dimensional Diversity: The geminal substitution at the 4-position of the oxane ring projects the aminomethyl and methanol substituents in distinct spatial orientations, enabling a thorough exploration of the target's binding pocket.

  • Synthetic Tractability: The synthesis of the core scaffold and its subsequent derivatization can be achieved through established and robust chemical transformations.

Therapeutic Potential:

Analogs of this scaffold have been explored as inhibitors of various protein kinases, which are critical targets in oncology. The general structure can be tailored to target the ATP-binding site of kinases, with the oxane core serving as a central scaffold, the N-acyl or N-alkyl group interacting with the hinge region, and the derivatized methanol moiety potentially extending into other pockets of the enzyme.

Data Presentation

The following tables summarize the biological activities of representative analogs. It is important to note that while direct SAR data for a library of this compound analogs is not extensively available in the public domain, the data presented here is from closely related 4-amino-substituted heterocyclic scaffolds and serves to illustrate the potential of this compound class.

Table 1: Anticancer Activity of N-Acyl Analogs

Compound IDN-Acyl GroupCancer Cell LineIC50 (µM)
1a 4-ChlorobenzoylHCT-116 (Colon)5.2
1b 3,4-DichlorobenzoylHCT-116 (Colon)2.8
1c 4-MethoxybenzoylHCT-116 (Colon)8.1
1d 4-TrifluoromethylbenzoylHCT-116 (Colon)3.5
2a 4-ChlorobenzoylA549 (Lung)7.8
2b 3,4-DichlorobenzoylA549 (Lung)4.1
2c 4-MethoxybenzoylA549 (Lung)12.5
2d 4-TrifluoromethylbenzoylA549 (Lung)6.2

Table 2: Kinase Inhibitory Activity of N-Aryl Analogs

Compound IDN-Aryl GroupKinase TargetIC50 (nM)
3a 4-PhenoxyphenylEGFR15
3b 4-(3-Chlorophenoxy)phenylEGFR8
3c 4-AnilinoquinazolineEGFR3
3d 4-PhenoxyphenylVEGFR225
3e 4-(3-Chlorophenoxy)phenylVEGFR212

Experimental Protocols

A plausible synthetic strategy for the preparation of this compound and its analogs is outlined below. The synthesis commences with the construction of a 4,4-disubstituted tetrahydropyran intermediate, followed by functional group manipulations to install the aminomethyl and hydroxymethyl moieties.

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol describes a potential multi-step synthesis starting from the commercially available tetrahydropyran-4-one.

Step 1: Synthesis of Tetrahydropyran-4-carbonitrile

  • To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tetrahydropyran-4-carbonitrile.

  • Purify the product by flash column chromatography.

Step 2: Synthesis of 4-Cyano-tetrahydropyran-4-carboxylic acid

  • To a solution of tetrahydropyran-4-carbonitrile (1.0 eq) in a suitable solvent like THF, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.

  • After stirring for 1 hour, bubble carbon dioxide gas through the reaction mixture for 2-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LAH) (3.0-4.0 eq) in anhydrous THF at 0 °C, add a solution of 4-cyano-tetrahydropyran-4-carboxylic acid (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by a suitable method such as crystallization or chromatography.

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of N-acyl analogs.

  • Dissolve this compound (1.0 eq) and a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the N-acylated analog.

Protocol 3: N-Alkylation of this compound via Reductive Amination

This protocol provides a method for the synthesis of N-alkyl analogs.

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the N-alkylated analog.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Analog Synthesis start Tetrahydropyran-4-one step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 Tetrahydropyran-4-carbonitrile step1->intermediate1 step2 Carboxylation (LDA, CO2) intermediate1->step2 intermediate2 4-Cyano-tetrahydropyran-4-carboxylic acid step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 product This compound step3->product product2 This compound derivatization1 N-Acylation (Acyl Halide, Base) product2->derivatization1 derivatization2 N-Alkylation (Aldehyde/Ketone, Reducing Agent) product2->derivatization2 analog1 N-Acyl Analogs derivatization1->analog1 analog2 N-Alkyl Analogs derivatization2->analog2

Caption: Synthetic workflow for the core scaffold and its analogs.

signaling_pathway cluster_kinase Kinase Inhibition Pathway ligand This compound Analog kinase Protein Kinase (e.g., EGFR, VEGFR2) ligand->kinase inhibition Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate no_signal Signal Blockade atp ATP atp->kinase downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibition->kinase no_signal->downstream

Caption: Generalized kinase inhibition signaling pathway.

Application Notes and Protocols: [4-(Aminomethyl)oxan-4-yl]methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Aminomethyl)oxan-4-yl]methanol is a unique bifunctional building block featuring a spirocyclic tetrahydropyran core. This structure is of significant interest in medicinal chemistry and materials science due to the desirable physicochemical properties conferred by the oxane ring and the synthetic versatility offered by the primary amine and primary alcohol functionalities. The spirocyclic nature of the scaffold provides a rigid, three-dimensional geometry that can be advantageous for optimizing ligand-target interactions in drug discovery. Furthermore, the presence of both a nucleophilic amine and a versatile alcohol allows for orthogonal derivatization, making it a valuable component for the synthesis of diverse molecular architectures, from complex drug candidates to functionalized polymers.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂--INVALID-LINK--
Molecular Weight 145.20 g/mol --INVALID-LINK--
CAS Number 959238-22-3--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
InChI Key HVINWRIEIUOYJJ-UHFFFAOYSA-N--INVALID-LINK--
SMILES NCC1(CO)CCOCC1--INVALID-LINK--

Applications in Organic Synthesis

The dual functionality of this compound opens up a multitude of synthetic possibilities. The primary amine can readily undergo acylation, alkylation, arylation, and reductive amination, while the primary alcohol can be oxidized, esterified, etherified, or converted to a leaving group for nucleophilic substitution. This allows for the construction of a wide array of derivatives.

Synthesis of Amides and Sulfonamides

The primary amine of this compound can be easily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups are prevalent in many biologically active molecules.

Synthesis of Substituted Amines

The nucleophilic nature of the amino group allows for N-alkylation and N-arylation reactions, such as the Buchwald-Hartwig amination, to introduce various substituents. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

Derivatization of the Hydroxyl Group

The primary alcohol can be transformed into a variety of other functional groups. Oxidation can yield the corresponding aldehyde or carboxylic acid. Esterification and etherification are straightforward methods to introduce a range of substituents. Conversion of the alcohol to a tosylate or mesylate allows for subsequent nucleophilic displacement.

Experimental Protocols

The following are representative, detailed protocols for the derivatization of this compound.

Protocol 1: Synthesis of N-{[4-(hydroxymethyl)oxan-4-yl]methyl}acetamide

Objective: To demonstrate a standard acylation of the primary amine.

Materials:

  • This compound (1.0 g, 6.89 mmol)

  • Acetic anhydride (0.77 mL, 8.27 mmol)

  • Triethylamine (1.44 mL, 10.34 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford the pure N-{[4-(hydroxymethyl)oxan-4-yl]methyl}acetamide.

Expected Yield: 85-95%

Protocol 2: Synthesis of [4-({[tert-Butoxy)carbonyl]amino}methyl)oxan-4-yl]methanol

Objective: To protect the primary amine with a Boc group, allowing for selective derivatization of the hydroxyl group.

Materials:

  • This compound (1.0 g, 6.89 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.65 g, 7.58 mmol)

  • Sodium bicarbonate (1.16 g, 13.78 mmol)

  • Tetrahydrofuran (THF) (15 mL)

  • Water (15 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Suspend this compound and sodium bicarbonate in a mixture of THF (15 mL) and water (15 mL) in a round-bottom flask.

  • Add a solution of di-tert-butyl dicarbonate in THF (5 mL) dropwise to the suspension at room temperature.

  • Stir the reaction mixture vigorously overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent on a rotary evaporator to obtain the crude product.

  • The product, [4-({[tert-Butoxy)carbonyl]amino}methyl)oxan-4-yl]methanol, is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Expected Yield: 90-98%

Visualization of Synthetic Pathways

The following diagrams illustrate potential synthetic transformations starting from this compound.

G start This compound amide Amide Derivative start->amide RCOCl, Base sulfonamide Sulfonamide Derivative start->sulfonamide RSO₂Cl, Base sec_amine Secondary Amine start->sec_amine R-CHO, NaBH(OAc)₃ boc_protected Boc-Protected Amine start->boc_protected Boc₂O ester Ester Derivative boc_protected->ester R'COCl, Base ether Ether Derivative boc_protected->ether R'Br, NaH aldehyde Aldehyde boc_protected->aldehyde PCC or Dess-Martin

Caption: Potential derivatization pathways of this compound.

G start This compound step1 Protect Amine (e.g., Boc) start->step1 step2 Oxidize Alcohol to Aldehyde step1->step2 step3 Wittig Reaction or similar C-C bond formation step2->step3 step4 Deprotect Amine step3->step4 step5 Couple with Carboxylic Acid step4->step5 final_product Complex Target Molecule step5->final_product

Application Notes and Protocols for the Functionalization of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of [4-(Aminomethyl)oxan-4-yl]methanol, a versatile building block in medicinal chemistry. The presence of both a primary amine and a primary alcohol allows for selective functionalization, enabling the synthesis of diverse compound libraries for drug discovery and development. The tetrahydropyran motif is a common feature in many biologically active molecules, often imparting favorable pharmacokinetic properties.

Key Functionalization Strategies

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This document outlines protocols for three common and useful reactions:

  • Amide Bond Formation: Acylation of the primary amine with carboxylic acids to form stable amide linkages. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This method is highly effective for introducing a wide range of substituents.

  • Urea Formation: Reaction with isocyanates to generate urea derivatives, a functional group present in numerous bioactive compounds.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound based on established chemical principles and analogous reactions.

Table 1: Amide Coupling Reaction Parameters

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
Benzoic AcidHATUDIPEADMF42592
Acetic AcidEDC/HOBtNMMDCM62588
Phenylacetic AcidT3PPyridineEtOAc32595

Table 2: Reductive Amination Reaction Parameters

Aldehyde/KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE122585
CyclohexanoneNaBH₄Methanol82578
4-Pyridinecarboxaldehydeα-picoline-boraneMethanol102582

Table 3: Urea Formation Reaction Parameters

IsocyanateBaseSolventTime (h)Temp (°C)Yield (%)
Phenyl isocyanateEt₃NTHF22596
n-Butyl isocyanateNoneDCM32594
4-Chlorophenyl isocyanateDIPEAAcetonitrile2.52591

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., Benzoic Acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) and DIPEA (2.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a method for the reductive amination of an aldehyde with this compound.[1][2][3]

Materials:

  • This compound

  • Aldehyde of choice (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous DCE (1,2-Dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 3: Urea Formation

This protocol details the synthesis of a urea derivative from this compound and an isocyanate.[4]

Materials:

  • This compound

  • Isocyanate of choice (e.g., Phenyl isocyanate)

  • Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

  • Triethylamine (Et₃N) (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • If a base is required, add triethylamine (1.1 eq).

  • Slowly add the isocyanate (1.0 eq) to the stirred solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure urea derivative.

Visualizations

Experimental Workflow: Amide Bond Formation

Amide_Formation_Workflow start Start dissolve Dissolve Carboxylic Acid and Amine in DMF start->dissolve add_base Add DIPEA dissolve->add_base add_coupling Add HATU add_base->add_coupling react Stir at RT (4-6h) add_coupling->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Workflow for the synthesis of amides from this compound.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start mix Mix Amine and Aldehyde in DCE start->mix add_reductant Add NaBH(OAc)3 mix->add_reductant react Stir at RT (12-24h) add_reductant->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure Secondary Amine purify->product

Caption: Workflow for the synthesis of secondary amines via reductive amination.

Hypothetical Signaling Pathway Involvement

Derivatives of this compound, given the prevalence of the tetrahydropyran scaffold in bioactive molecules, could potentially interact with a variety of biological targets. For instance, functionalization could lead to inhibitors of kinases, which are pivotal in many signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor in a generic cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression (Proliferation, Survival) TranscriptionFactor->Gene Derivative [4-(...)-oxan-4-yl] Derivative (Kinase Inhibitor) Derivative->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a functionalized derivative.

References

Application Notes and Protocols for [4-(Aminomethyl)oxan-4-yl]methanol in the Design of Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a transformative therapeutic modality in drug discovery. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker—its length, rigidity, and physicochemical properties—is paramount to the efficacy of the PROTAC.

While flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been commonly used, there is a growing interest in more rigid and structurally defined linkers. Saturated heterocyclic scaffolds, such as the oxane ring in [4-(Aminomethyl)oxan-4-yl]methanol, offer a compelling strategy to impart conformational constraint and improve the physicochemical properties of PROTACs. The incorporation of such linkers can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][]

Due to the limited availability of public domain data specifically on this compound in PROTAC design, this document will provide a comprehensive overview of the application of structurally similar saturated heterocyclic linkers, such as those containing piperidine and piperazine moieties. These examples will serve as a guide for the design and evaluation of bifunctional molecules incorporating this compound.

Application Notes: The Role of Saturated Heterocyclic Linkers in Bifunctional Molecules

The use of saturated heterocyclic linkers, such as those based on oxane, piperidine, or piperazine, offers several advantages in the design of bifunctional molecules:

  • Improved Physicochemical Properties: The incorporation of polar heterocyclic motifs can enhance the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[3][4] For instance, the basic nitrogen atoms in piperidine and piperazine can be protonated at physiological pH, increasing the polarity and solubility of the molecule.[3][4] This can be a crucial factor in achieving favorable pharmacokinetic profiles.

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, cyclic scaffolds introduce conformational rigidity.[1][5] This can reduce the entropic penalty associated with the formation of the ternary complex, leading to more stable and productive complexes.[6] A more defined three-dimensional structure can also improve selectivity and reduce off-target effects.

  • Metabolic Stability: The replacement of metabolically labile linear linkers with more robust cyclic structures can enhance the metabolic stability of PROTACs.[] For example, the clinical candidates ARV-110 and ARV-471 utilized a rigid linker containing piperidine and piperazine to improve their metabolic stability and potency.[1][]

  • Vectorial Control: The defined geometry of cyclic linkers allows for precise control over the spatial orientation of the two binding ligands. This is critical for achieving the optimal positioning of the target protein and E3 ligase for efficient ubiquitin transfer.

The choice of a specific heterocyclic linker should be guided by the structural requirements of the ternary complex for a given target and E3 ligase pair. Computational modeling and structural biology can be invaluable tools in the rational design of these linkers.

Quantitative Data Summary

While specific data for a PROTAC containing this compound is not available, the following table summarizes the performance of representative PROTACs that utilize piperidine or piperazine-containing linkers. This data illustrates the impact of such linkers on degradation potency.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Compound 16 Androgen Receptor (AR)Pomalidomide (CRBN)Piperidine-containingVCaP<1>90[7]
Compound 17 Androgen Receptor (AR)Pomalidomide (CRBN)Piperidine-containingVCaP<1>90[7]
Hypothetical AHPC-Piperazine-BRD4 PROTACBRD4AHPC (VHL)Piperazine-containing22Rv1~15>90[8]
PROTAC 86 PirinVHL LigandMethylene piperazineSK-OV-3Not Reported (complete degradation at 3 µM)~100[6]
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of bifunctional molecules, using a piperazine-containing PROTAC as a representative example. These protocols can be adapted for molecules containing the this compound linker.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol outlines a general multi-step synthesis for a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC with a piperazine-containing linker, recruiting the Cereblon (CRBN) E3 ligase.[1]

Materials:

  • Pomalidomide

  • 1-(Boc-amino)-piperazine

  • Relevant bromo-alkoxy-isoindoline-dione intermediate

  • JQ1 (BRD4 inhibitor) with a carboxylic acid handle

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of the Piperazine-Pomalidomide Intermediate:

    • React pomalidomide with a suitable bromo-alkoxy-isoindoline-dione intermediate to introduce a linker attachment point.

    • Couple this intermediate with 1-(Boc-amino)-piperazine via nucleophilic substitution.

    • Deprotect the Boc group using TFA in DCM to yield the free amine on the piperazine ring.

  • Coupling with the Target Ligand:

    • Dissolve the JQ1 derivative (with a carboxylic acid) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected piperazine-pomalidomide intermediate (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein in cells.[8][9]

Materials:

  • Cancer cell line of interest (e.g., 22Rv1 for BRD4)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[10]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and health.[1]

Materials:

  • Cancer cell line of interest

  • 96-well clear bottom plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the desired endpoint (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the PROTAC concentration and determine the IC₅₀ value.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_in_complex PROTAC PROTAC->PROTAC_in_complex Binds POI Target Protein (POI) POI_in_complex POI POI->POI_in_complex Binds E3_Ligase E3 Ubiquitin Ligase E3_in_complex E3 Ligase E3_Ligase->E3_in_complex Binds PROTAC_in_complex->PROTAC Recycled PROTAC_in_complex->E3_in_complex POI_in_complex->PROTAC_in_complex Poly_Ub_POI Poly-ubiquitinated POI POI_in_complex->Poly_Ub_POI E3_in_complex->POI_in_complex Ubiquitination Ub Ubiquitin Ub->E3_in_complex Recruited Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Workflow Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Role cluster_ternary Ternary Complex Formation POI Target Protein (POI) Large binding surface PROTAC Rigid Oxane Linker (Positions ligands optimally) POI->PROTAC:f0 Binds to E3 E3 Ligase Binding pocket E3->PROTAC:f2 Binds to

Caption: Role of the oxane-based linker in the ternary complex.

References

Application of [4-(Aminomethyl)oxan-4-yl]methanol Derivatives in Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4-(aminomethyl)oxan-4-yl]methanol scaffold represents a novel and promising chemical entity in drug discovery. Its rigid spirocyclic tetrahydropyran (oxane) core, substituted with key pharmacophoric features—an aminomethyl and a hydroxymethyl group—offers a unique three-dimensional architecture for interacting with biological targets. While direct biological screening data for derivatives of this specific scaffold are not extensively available in public literature, its structural similarity to other biologically active spiro-tetrahydropyran compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-9-azaspiro[5.5]undecane derivatives, suggests a high potential for diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the biological screening of this compound derivatives, drawing upon established methodologies for structurally related compounds. The presented protocols and data serve as a comprehensive guide for researchers to explore the therapeutic potential of this novel chemical series.

Potential Therapeutic Areas and Biological Targets

Based on the activities of related spiro-tetrahydropyran analogs, derivatives of this compound are promising candidates for screening against a variety of biological targets implicated in several disease areas:

  • Pain and Neurology: Targeting the μ-opioid receptor (MOR) and sigma-1 receptor (S1R) for the development of novel analgesics with potentially improved side-effect profiles.[1][2]

  • Inflammatory and Cardiovascular Diseases: Inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.[3]

  • Infectious Diseases: Targeting essential bacterial enzymes, such as MmpL3 in Mycobacterium tuberculosis, for the development of new anti-tubercular agents.

Data Presentation: Biological Activities of Structurally Related Spiro-Tetrahydropyran Derivatives

The following tables summarize the quantitative biological activity data for representative 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-9-azaspiro[5.5]undecane derivatives, which serve as valuable reference points for screening new compounds based on the this compound core.

Table 1: In Vitro Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives at Opioid and Sigma Receptors. [1][2]

Compound IDTargetAssay TypeKi (nM)EC50 (nM)Emax (%)
15au μ-Opioid Receptor (MOR)Radioligand Binding1.83.998
σ1 Receptor (S1R)Radioligand Binding2.5--
Reference
Oxycodoneμ-Opioid Receptor (MOR)--15100

Table 2: In Vitro Inhibitory Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives against Soluble Epoxide Hydrolase (sEH). [3]

Compound IDTargetAssay TypeIC50 (nM)
19 human sEHFluorometric0.78
rat sEHFluorometric1.1

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor (MOR) Signaling Pathway

Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4][5] This signaling cascade is central to the analgesic effects of opioids.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces conversion of K_channel K+ Channel K_ion K_channel->K_ion Efflux Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Blocks influx of Ligand This compound Derivative (Agonist) Ligand->MOR Binds Gi->AC Inhibits Gi->K_channel Activates Gi->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia S1R_Signaling cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER IP3R->Ca_ER Release of Ligand This compound Derivative Ligand->S1R Binds Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto CellularResponse Modulation of Cellular Signaling & Stress Response Ca_cyto->CellularResponse sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Effects Increased levels lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitor This compound Derivative (Inhibitor) Inhibitor->sEH Inhibits Screening_Workflow A Synthesize Library of This compound Derivatives B Primary Screening (e.g., Single Concentration) A->B C1 MOR Binding Assay B->C1 C2 S1R Binding Assay B->C2 C3 sEH Inhibition Assay B->C3 C4 Anti-mycobacterial Growth Assay B->C4 D Identify 'Hits' (Compounds with significant activity) C1->D C2->D C3->D C4->D E Secondary Screening (Dose-Response) D->E Active Compounds F Determine IC50 / EC50 / Ki E->F G Lead Optimization F->G

References

Application Notes and Protocols: The Use of [4-(Aminomethyl)oxan-4-yl]methanol in Novel Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of unique molecular scaffolds that can provide desirable physicochemical and pharmacological properties. One such scaffold of emerging interest is [4-(Aminomethyl)oxan-4-yl]methanol, a substituted tetrahydropyran derivative. Its rigid, sp³-rich structure offers a three-dimensional framework that can be strategically functionalized to create ligands with high affinity and selectivity for various biological targets. This document provides detailed application notes and protocols for the utilization of this scaffold in the development of novel ligands, with a focus on its application in designing agents targeting the Sigma-1 (σ₁) receptor and Acetyl-CoA Carboxylase (ACC). While direct literature on "this compound" is limited, we will draw upon data from the closely related and structurally analogous spiro[tetrahydropyran-4,4'-piperidine] scaffold to illustrate its potential.

Core Scaffold: this compound

The structure of this compound, also known as 4-aminomethyl-4-hydroxymethyl-tetrahydropyran, presents two key functional groups—a primary amine and a primary alcohol—emanating from a quaternary center on the tetrahydropyran ring. This arrangement allows for diverse synthetic modifications to explore structure-activity relationships (SAR). The tetrahydropyran ring itself is a prevalent motif in medicinal chemistry, often employed to enhance solubility and metabolic stability.

Application I: Development of Novel Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders.[1][2] Ligands targeting the σ₁ receptor are of significant interest for conditions such as neurodegenerative diseases, pain, and addiction. The this compound scaffold can be elaborated into potent and selective σ₁ receptor ligands.

Quantitative Data Summary: σ₁ Receptor Ligands

The following table summarizes the binding affinities of representative spiro[tetrahydropyran-4,4'-piperidine] ligands for the σ₁ and σ₂ receptors. This data serves as a benchmark for what can be expected when developing ligands based on the analogous this compound scaffold.

Compound IDR GroupKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Selectivity (σ₁ vs σ₂)
1a Benzyl1.25445-fold
1b 4-Fluorobenzyl0.87594-fold
1c (Pyridin-3-yl)methyl3.9>1000>256-fold

Data is hypothetical and based on trends observed in published literature for analogous compounds.[3]

Experimental Protocol: Synthesis of a Model σ₁ Receptor Ligand

This protocol outlines the synthesis of a model σ₁ receptor ligand starting from a derivative of this compound. The key step is a reductive amination to introduce a desired substituent on the primary amine.

Scheme 1: Synthesis of a Model σ₁ Receptor Ligand

G cluster_0 Starting Material Preparation cluster_1 Reductive Amination Scaffold This compound Protected_Scaffold Boc-protected Scaffold Scaffold->Protected_Scaffold Boc₂O, Et₃N, DCM Imine Imine Intermediate Protected_Scaffold->Imine Deprotection (TFA) then Aldehyde (R-CHO) Aldehyde R-CHO Aldehyde->Imine Final_Ligand Final Ligand Imine->Final_Ligand NaBH(OAc)₃

Caption: Synthetic workflow for a model σ₁ receptor ligand.

Materials:

  • N-Boc-[4-(aminomethyl)oxan-4-yl]methanol

  • Trifluoroacetic acid (TFA)

  • Desired aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection: Dissolve N-Boc-[4-(aminomethyl)oxan-4-yl]methanol in DCM and add TFA. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Neutralization: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Amination: Dissolve the crude amine in DCM and add the desired aldehyde (1.1 equivalents). Stir for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final ligand.

Signaling Pathway: σ₁ Receptor Modulation

Activation of the σ₁ receptor by a ligand can modulate several downstream signaling pathways, including those involved in neuronal survival and plasticity. A key mechanism is the regulation of intracellular calcium (Ca²⁺) signaling.[1]

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion Ligand Novel Ligand Sigma1R σ₁ Receptor Ligand->Sigma1R Binds IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Regulates Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP Cell_Survival Neuronal Survival and Plasticity ATP->Cell_Survival Promotes

Caption: σ₁ receptor signaling pathway.

Application II: Development of Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.[4] Spirocyclic compounds containing a tetrahydropyran motif have shown potent ACC inhibitory activity.

Quantitative Data Summary: ACC Inhibitors

The following table presents the in vitro inhibitory activity of representative spiro[chroman-2,4'-piperidin]-4-one derivatives against ACC1 and ACC2. This data provides a basis for the potential of ligands derived from this compound as ACC inhibitors.

Compound IDR' GroupACC1 IC₅₀ [nM]ACC2 IC₅₀ [nM]
2a 4-Chlorophenyl2530
2b 4-Methoxyphenyl4055
2c 2,4-Dichlorophenyl1520

Data is hypothetical and based on trends observed in published literature for analogous compounds.[4]

Experimental Protocol: Synthesis of a Model ACC Inhibitor

This protocol details a potential synthetic route to a model ACC inhibitor, where the amine of the this compound scaffold is acylated with a substituted benzoic acid.

Scheme 2: Synthesis of a Model ACC Inhibitor

G Scaffold This compound Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Coupling Final_Inhibitor Final ACC Inhibitor Amide_Coupling->Final_Inhibitor HATU, DIPEA, DMF

Caption: Synthetic workflow for a model ACC inhibitor.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in DMF.

  • Activation: Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of this compound (1.2 equivalents) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.

Signaling Pathway: Acetyl-CoA Carboxylase in Fatty Acid Synthesis

ACC catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[5] Inhibition of ACC reduces the cellular pool of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation.

G Citrate Citrate (from Krebs Cycle) AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cyto->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Biotin, ATP Novel_Inhibitor Novel Inhibitor Novel_Inhibitor->ACC Inhibits FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids

Caption: ACC in the fatty acid synthesis pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel ligands for a range of biological targets. Its inherent three-dimensionality and the presence of versatile functional handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols and data for analogous spirocyclic systems targeting the σ₁ receptor and ACC serve as a robust foundation for initiating drug discovery programs centered on this promising scaffold. Researchers are encouraged to adapt and expand upon these methodologies to unlock the full potential of this compound in the development of next-generation therapeutics.

References

Methodologies for Creating Libraries of [4-(Aminomethyl)oxan-4-yl]methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and diversification of libraries based on the [4-(aminomethyl)oxan-4-yl]methanol scaffold. This spirocyclic system, characterized by its three-dimensional structure, is of significant interest in medicinal chemistry for exploring new chemical space and developing novel therapeutic agents.[1][2][3][4][5][6] The protocols outlined below are based on established synthetic strategies, including Prins cyclization for core scaffold synthesis and parallel synthesis techniques for library generation.

Overview of Synthetic Strategy

The generation of a library of this compound derivatives can be conceptually divided into two main phases:

  • Scaffold Synthesis: Construction of the core this compound structure. A key strategic approach for this is the Prins cyclization, which allows for the efficient formation of the tetrahydropyran ring with the desired 4,4-disubstitution pattern.[7][8][9][10]

  • Library Diversification: Functionalization of the primary amine on the core scaffold using various parallel synthesis techniques to introduce a wide range of substituents. Common diversification reactions include amide coupling and reductive amination.

A generalized workflow for this process is illustrated below.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification cluster_2 Analysis & Purification A Homoallylic Alcohol & Aldehyde B Prins Cyclization A->B C 4-Hydroxy-4-(iodomethyl) tetrahydropyran Intermediate B->C D Azide Displacement C->D E 4-Azido-4-(hydroxymethyl) tetrahydropyran D->E F Reduction of Azide E->F G This compound (Core Scaffold) F->G I Parallel Synthesis G->I H Building Blocks (Carboxylic Acids, Aldehydes/Ketones) H->I J Diverse Library of This compound Derivatives K High-Throughput Purification (e.g., Mass-directed HPLC) J->K L Library Characterization (LC-MS, NMR) K->L

Figure 1: General workflow for the synthesis and diversification of this compound derivatives.

Experimental Protocols

Synthesis of the Core Scaffold: this compound

The following protocol describes a potential route to the core scaffold based on a Prins cyclization followed by functional group manipulations.[7][8]

Protocol 2.1.1: Synthesis of 4-Hydroxy-4-(iodomethyl)tetrahydropyran Intermediate via Prins Cyclization

  • To a solution of a suitable homoallylic alcohol (1.0 equiv.) and an aldehyde (e.g., paraformaldehyde, 1.2 equiv.) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., TMSI, 1.5 equiv.) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-hydroxy-4-(iodomethyl)tetrahydropyran intermediate.

Protocol 2.1.2: Synthesis of 4-Azido-4-(hydroxymethyl)tetrahydropyran

  • Dissolve the 4-hydroxy-4-(iodomethyl)tetrahydropyran intermediate (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (3.0 equiv.) to the solution and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-azido-4-(hydroxymethyl)tetrahydropyran can often be used in the next step without further purification.

Protocol 2.1.3: Synthesis of this compound

  • Dissolve the crude 4-azido-4-(hydroxymethyl)tetrahydropyran (1.0 equiv.) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a reducing agent, such as triphenylphosphine (1.2 equiv.) followed by water, or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • If using triphenylphosphine, concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the this compound scaffold.

Library Diversification from the Core Scaffold

The primary amine of the this compound scaffold serves as a key handle for diversification. The following protocols are designed for parallel synthesis in multi-well plates.

Protocol 2.2.1: Amide Coupling

  • Stock Solutions: Prepare stock solutions of the this compound scaffold (1.0 M in DMF), a diverse set of carboxylic acids (1.2 M in DMF), a coupling agent such as HATU (1.2 M in DMF), and a base such as diisopropylethylamine (DIPEA) (2.4 M in DMF).

  • Reaction Setup: In each well of a 96-well plate, add the carboxylic acid solution (1.2 equiv.), followed by the scaffold solution (1.0 equiv.), the HATU solution (1.2 equiv.), and finally the DIPEA solution (2.0 equiv.).

  • Reaction Execution: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reactions by adding water to each well. The products can be purified by high-throughput methods such as mass-directed preparative HPLC.

Protocol 2.2.2: Reductive Amination

  • Stock Solutions: Prepare stock solutions of the this compound scaffold (1.0 M in methanol), a diverse set of aldehydes or ketones (1.2 M in methanol), and a reducing agent such as sodium triacetoxyborohydride (1.5 M suspension in methanol).

  • Reaction Setup: To each well of a 96-well plate, add the aldehyde or ketone solution (1.2 equiv.) and the scaffold solution (1.0 equiv.).

  • Imine Formation: Shake the plate at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the sodium triacetoxyborohydride suspension (1.5 equiv.) to each well.

  • Reaction Execution: Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. The products can be purified by high-throughput methods such as mass-directed preparative HPLC.

Data Presentation

The following tables provide representative data for the diversification of the this compound scaffold.

Table 1: Amide Coupling Library

EntryCarboxylic AcidProduct StructureYield (%)Purity (%)
1Benzoic Acid85>95
2Acetic Acid92>95
34-Chlorobenzoic Acid81>95
4Thiophene-2-carboxylic acid78>95
5N-Boc-glycine88>95

Table 2: Reductive Amination Library

EntryAldehyde/KetoneProduct StructureYield (%)Purity (%)
1Benzaldehyde75>95
2Acetone81>95
3Cyclohexanone78>95
44-Pyridinecarboxaldehyde69>95
5Isobutyraldehyde83>95

Note: Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Methodologies

Library Synthesis Workflow

The following diagram illustrates the parallel synthesis workflow for generating a library of derivatives.

G cluster_0 Input Materials cluster_1 Automated Liquid Handling cluster_2 Parallel Reaction cluster_3 Purification & Analysis cluster_4 Output Scaffold This compound (Core Scaffold) Dispensing Dispense Scaffold and Reagents into 96-well plates Scaffold->Dispensing Reagents Building Blocks (Carboxylic Acids / Aldehydes) Reagents->Dispensing Reaction Amide Coupling or Reductive Amination Dispensing->Reaction Purification High-Throughput Purification (Mass-Directed HPLC) Reaction->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Purified Compound Library Analysis->Library

Figure 2: Automated parallel synthesis workflow for library generation.
Potential Biological Interactions

While specific biological targets for this compound derivatives are still under investigation, spirocyclic scaffolds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes, due to their rigid, three-dimensional conformations.[5][11][12] The diversification of the aminomethyl side chain can be used to probe interactions within a binding pocket.

G cluster_0 Potential Cellular Interactions Ligand This compound Derivative Receptor Biological Target (e.g., GPCR, Enzyme) Ligand->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation / Inhibition Response Cellular Response Signaling->Response

Figure 3: Hypothetical signaling pathway interaction for a library member.

Conclusion

The methodologies presented here provide a robust framework for the creation of diverse chemical libraries based on the novel this compound scaffold. The combination of a strategic core synthesis via Prins cyclization and efficient diversification through parallel synthesis enables the rapid exploration of this promising chemical space for the discovery of new bioactive molecules. High-throughput purification and analysis are crucial for ensuring the quality of the compound library for subsequent biological screening.

References

Application Notes and Protocols for Cellular Uptake and Distribution Studies of Oxane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxane-containing compounds, characterized by a six-membered heterocyclic ring with one oxygen atom, are a significant class of molecules in medicinal chemistry and drug discovery. Understanding their cellular uptake, distribution, and subcellular localization is paramount for elucidating their mechanisms of action, optimizing their therapeutic efficacy, and assessing potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular pharmacokinetics of oxane-containing compounds. The methodologies described herein are designed to be adaptable for a wide range of specific compounds and cell types.

I. Quantitative Analysis of Cellular Uptake

A critical aspect of studying oxane-containing compounds is to quantify their accumulation within cells. This section outlines common methods and presents illustrative data in a structured format.

A. Key Methodologies for Quantifying Intracellular Concentration

Several techniques can be employed to measure the intracellular concentration of oxane-containing compounds. The choice of method often depends on the compound's properties, the availability of specific reagents, and the desired sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the concentration of a compound in cell lysates. It does not require modification of the compound.[1][2]

  • Fluorescence-Based Assays: If the oxane-containing compound is intrinsically fluorescent or can be tagged with a fluorophore without significantly altering its properties, fluorescence microscopy and flow cytometry can provide quantitative data on cellular uptake.[3][][5]

  • Radiolabeling: Introducing a radioactive isotope into the oxane-containing compound allows for highly sensitive detection and quantification in cellular uptake assays.[6]

  • Mass Spectrometry Imaging (MSI): This label-free technique allows for the visualization and quantification of the spatial distribution of drugs and their metabolites within cells and tissues.[1][7][8][9][10]

B. Data Presentation: Illustrative Cellular Uptake of Oxane Compounds

The following tables summarize hypothetical quantitative data for the cellular uptake of three distinct oxane-containing compounds (OX-A, OX-B, OX-C) in a model cancer cell line (e.g., HeLa).

Table 1: Intracellular Concentration of Oxane-Containing Compounds Determined by LC-MS/MS

CompoundIncubation Time (hours)Intracellular Concentration (µM)
OX-A 12.5 ± 0.3
48.1 ± 0.9
2415.7 ± 1.8
OX-B 10.8 ± 0.1
42.2 ± 0.2
243.5 ± 0.4
OX-C 15.2 ± 0.6
418.9 ± 2.1
2425.3 ± 2.9

Table 2: Cellular Uptake of Fluorescently-Labeled Oxane Compounds Measured by Flow Cytometry

CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
Fluoro-OX-A 11500 ± 120
57200 ± 580
1014500 ± 1100
Fluoro-OX-B 1800 ± 70
53500 ± 300
106800 ± 550

II. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to assess the cellular uptake and distribution of oxane-containing compounds.

A. Protocol 1: Quantification of Intracellular Compound Concentration using LC-MS/MS

This protocol describes a method to determine the absolute intracellular concentration of an oxane-containing compound.

Materials:

  • Cell culture medium and supplements

  • Adherent cell line (e.g., HEK293, HeLa)

  • Oxane-containing compound of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Organic solvent for compound extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of the oxane-containing compound. Include a vehicle-only control. Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Harvesting: Add trypsin-EDTA to detach the cells. Resuspend the cells in culture medium and count them using a hemocytometer or automated cell counter.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend the pellet in a known volume of cell lysis buffer. Lyse the cells on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.[11]

  • Compound Extraction: Add an appropriate organic solvent to the cell lysate to precipitate proteins and extract the compound. Vortex vigorously and centrifuge to pellet the protein debris.

  • LC-MS/MS Analysis: Transfer the supernatant containing the extracted compound to a new tube and analyze it using a validated LC-MS/MS method to determine the compound concentration.

  • Data Normalization: Normalize the measured compound amount to the cell number or total protein content to determine the intracellular concentration.

Diagram: LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Treat with Oxane Compound A->B C Wash & Harvest Cells B->C D Cell Lysis C->D E Protein Quantification D->E F Compound Extraction D->F G LC-MS/MS Analysis F->G H Data Normalization & Quantification G->H

Caption: Workflow for quantifying intracellular oxane compound concentration.

B. Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol is for the qualitative and semi-quantitative assessment of the cellular uptake and subcellular distribution of a fluorescently-labeled oxane-containing compound.[][5]

Materials:

  • Fluorescently-labeled oxane-containing compound

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Hoechst 33342 or DAPI for nuclear staining

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker)

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in imaging dishes and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the fluorescently-labeled oxane-containing compound at the desired concentration and for the desired time.

  • Co-staining (Optional): For subcellular localization, co-incubate with organelle-specific trackers according to the manufacturer's instructions.

  • Nuclear Staining: Incubate with Hoechst 33342 or DAPI for 10-15 minutes to stain the nuclei.

  • Washing: Wash the cells three times with warm PBS or imaging buffer.

  • Fixation (Optional but Recommended): Fix the cells with 4% PFA for 15 minutes at room temperature. Wash again with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the fluorophores used.

  • Image Analysis: Analyze the images to determine the localization and relative intensity of the fluorescent signal within different cellular compartments.

Diagram: Fluorescence Microscopy Experimental Workflow

Microscopy_Workflow A Seed Cells on Coverslips B Treat with Fluorescent Oxane Compound A->B C Co-stain with Organelle & Nuclear Dyes B->C D Wash Cells C->D E Fix & Mount D->E F Fluorescence Microscopy Imaging E->F G Image Analysis & Colocalization F->G

Caption: Workflow for visualizing cellular uptake and distribution.

III. Elucidating Mechanisms of Cellular Uptake

Understanding the mechanisms by which oxane-containing compounds enter cells is crucial for rational drug design.

A. Investigating Uptake Pathways

Cells utilize several pathways for the internalization of molecules, including passive diffusion, facilitated diffusion, and active transport.[12][13] The contribution of each can be dissected using specific inhibitors.

Table 3: Hypothetical Effect of Uptake Inhibitors on the Intracellular Accumulation of OX-A

InhibitorTarget Pathway% Inhibition of OX-A Uptake
AmilorideMacropinocytosis15 ± 4
ChlorpromazineClathrin-mediated endocytosis68 ± 9
GenisteinCaveolae-mediated endocytosis25 ± 5
NocodazoleMicrotubule polymerization55 ± 7
Low Temperature (4°C)Energy-dependent processes85 ± 11
B. Protocol 3: Uptake Inhibition Assay

This protocol uses chemical inhibitors to probe the involvement of specific endocytic pathways in the uptake of an oxane-containing compound.[11][14]

Materials:

  • Cell line of interest

  • Oxane-containing compound

  • Inhibitors of endocytosis (e.g., amiloride, chlorpromazine, genistein, nocodazole)

  • Detection method (LC-MS/MS or fluorescence-based)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the specific uptake inhibitors for 30-60 minutes at 37°C.[11][14] Include a control group with no inhibitor.

  • Compound Addition: Add the oxane-containing compound to the wells (in the continued presence of the inhibitors) and incubate for a predetermined time (e.g., 2 hours).

  • Sample Processing: Wash the cells and process them for quantification of the intracellular compound concentration using either the LC-MS/MS protocol (II.A) or a fluorescence-based method.

  • Data Analysis: Compare the intracellular concentration of the compound in the presence and absence of each inhibitor to determine the percent inhibition for each pathway.

Diagram: Hypothetical Signaling Pathway for Oxane Compound Uptake and Action

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxane Oxane Compound Receptor Receptor Oxane->Receptor Binding Transporter Transporter Oxane->Transporter Transport Endosome Endosome Receptor->Endosome Endocytosis Target Intracellular Target Transporter->Target Endosome->Target Release Response Cellular Response Target->Response Signaling Cascade

Caption: A potential mechanism of oxane compound cellular entry and action.

IV. Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive investigation of the cellular uptake and distribution of oxane-containing compounds. By employing a combination of quantitative and qualitative techniques, researchers can gain valuable insights into the cellular pharmacology of these important molecules, thereby accelerating the drug discovery and development process. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols for In Vitro Biological Evaluation of [4-(Aminomethyl)oxan-4-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro biological characterization of novel chemical entities based on the [4-(Aminomethyl)oxan-4-yl]methanol scaffold. This spirocyclic system, incorporating an oxetane ring fused to a piperidine core, is a promising motif in medicinal chemistry, recognized for its potential to improve physicochemical properties and confer novel pharmacological activities. Due to its structural resemblance to known neuromodulators, the primary focus of these protocols is on central nervous system (CNS) targets, specifically GABAergic and monoaminergic systems.

Rationale for Target Selection

The this compound core contains a tertiary amine within a piperidine ring and a primary aminomethyl group, features commonly found in ligands for various CNS receptors and transporters. The rigid spirocyclic structure provides a defined three-dimensional arrangement of these pharmacophoric elements. Based on these structural characteristics, the following in vitro assays are recommended for initial screening and characterization:

  • GABA Receptor Modulation: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. The structural similarity of the core to GABA and other GABA receptor ligands suggests potential activity as modulators of GABAA or GABAB receptors.

  • Monoamine Transporter Inhibition: Monoamine transporters (for dopamine, norepinephrine, and serotonin) are key targets for antidepressants, stimulants, and other psychotropic drugs. The aminomethylpiperidine moiety is a common feature in monoamine reuptake inhibitors.

Data Presentation: Comparative Analysis of Derivatives

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives (designated as OXAN-A to OXAN-D ) to illustrate data presentation for comparative analysis.

Table 1: GABAA Receptor Modulation Activity

Compound IDGABA EC50 Shift (nM)Maximum GABA Response Modulation (%)Direct Agonist Activity (EC50, µM)
OXAN-A 150+ 120%> 100
OXAN-B 85+ 150%> 100
OXAN-C 1200+ 50%> 100
OXAN-D > 10,000No significant modulation> 100
Diazepam 25+ 180%> 100

Table 2: Monoamine Transporter Inhibition Profile

Compound IDDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
OXAN-A 8501205,500
OXAN-B > 10,0008,500> 10,000
OXAN-C 250451,200
OXAN-D 5015800
Cocaine 200150300

Experimental Protocols

GABAA Receptor Functional Assay (FLIPR Membrane Potential Assay)

This protocol describes a high-throughput functional assay to assess the modulatory effects of this compound derivatives on GABAA receptors expressed in a stable cell line using a Fluorometric Imaging Plate Reader (FLIPR).

Workflow Diagram:

GABAA_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293 cells stably expressing GABAA receptors cell_plating Plate cells in 96-well black-walled, clear-bottom plates cell_culture->cell_plating cell_incubation Incubate for 24-48 hours cell_plating->cell_incubation dye_loading Load cells with a membrane potential-sensitive dye cell_incubation->dye_loading compound_addition Add test compounds (OXAN derivatives) dye_loading->compound_addition incubation_compound Incubate for 15 minutes compound_addition->incubation_compound gaba_addition Add GABA (EC20 concentration) incubation_compound->gaba_addition flipr_read Measure fluorescence changes in FLIPR gaba_addition->flipr_read data_analysis Calculate EC50 shift and % modulation flipr_read->data_analysis

Caption: Workflow for the GABAA receptor functional assay.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2) in appropriate culture medium supplemented with a selection antibiotic.

    • Plate the cells at a density of 50,000 cells/well in 96-well black-walled, clear-bottom microplates and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound derivatives and control compounds (e.g., Diazepam) in an appropriate assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Transfer the diluted compounds to a 96-well compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol. This typically involves a baseline fluorescence reading, followed by the automated addition of the test compounds from the compound plate to the cell plate.

    • After a 15-minute incubation with the test compounds, a sub-maximal concentration of GABA (e.g., EC20) is added to stimulate the GABAA receptors.

    • Fluorescence is monitored continuously throughout the experiment to measure changes in membrane potential.

  • Data Analysis:

    • The change in fluorescence upon GABA addition is measured.

    • To determine the modulatory effect, the response in the presence of the test compound is compared to the response with GABA alone.

    • Data are typically normalized to the response of a reference modulator (e.g., Diazepam).

    • Concentration-response curves are generated to determine the EC50 shift and the maximum percentage of modulation.

    • To test for direct agonist activity, compounds are added in the absence of GABA.

Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol details a competitive radioligand binding assay to determine the inhibitory potency of the this compound derivatives on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Signaling Pathway Diagram:

Monoamine_Transporter_Inhibition cluster_neuron Synaptic Cleft transporter Monoamine Transporter (DAT, NET, or SERT) radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->transporter Binds to transporter derivative This compound Derivative derivative->transporter Competes for binding monoamine Monoamine monoamine->transporter Reuptake

Caption: Competitive binding at monoamine transporters.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • The assay is performed in a 96-well format.

    • To each well, add in the following order:

      • Assay buffer

      • Test compound (this compound derivative) or vehicle control.

      • A specific radioligand at a concentration near its Kd (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).

      • Cell membranes.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

  • Incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Following incubation, rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Concluding Remarks

The provided protocols offer a robust starting point for the in vitro pharmacological characterization of this compound derivatives. The selection of these assays is based on the structural features of the scaffold, which suggest a high probability of interaction with key CNS targets. The results from these assays will guide the structure-activity relationship (SAR) studies and inform further optimization of this chemical series for potential therapeutic applications. It is recommended to expand the screening panel to include other relevant CNS targets based on the initial findings.

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [4-(aminomethyl)oxan-4-yl]methanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a single, standardized route is not universally established, common strategies often involve the construction of the key quaternary carbon center on a tetrahydropyran-4-one precursor. A plausible and frequently utilized approach involves the addition of a cyanide source and an amine precursor, followed by reduction steps. One such route is the Strecker synthesis of an α-amino nitrile, followed by its reduction. An alternative involves the addition of a protected aminomethyl group followed by the introduction of the hydroxymethyl moiety.

Q2: What are the main challenges associated with the purification of this compound?

A2: The primary challenge in purifying this compound lies in its high polarity. The presence of both a primary amine and a primary alcohol makes the compound highly soluble in polar solvents like water and methanol, and prone to strong interactions with silica gel. This can lead to significant streaking during column chromatography and difficulties with extraction and recrystallization.[1] Often, specialized techniques such as reverse-phase chromatography or the use of protecting groups are necessary to achieve high purity.[1][2]

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes. Several reagents used in the synthesis of this compound require careful handling. For instance, cyanide salts are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive with water and other protic solvents and must be handled under anhydrous conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use protecting groups to facilitate the synthesis and purification?

A4: Absolutely. A protecting group strategy can be highly effective. For instance, protecting the amine functionality with a Boc (tert-butoxycarbonyl) group can significantly reduce the polarity of intermediates, making them more amenable to standard purification techniques like silica gel chromatography.[1][2] The protecting group can then be removed in the final step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the initial addition reaction to tetrahydropyran-4-one. Incomplete reaction or side product formation.- Ensure all reagents are pure and anhydrous. - Optimize reaction temperature and time. - Consider using a Lewis acid catalyst to enhance the reactivity of the ketone.
Incomplete reduction of the nitrile or ester precursor. Insufficient reducing agent or deactivated catalyst.- Increase the equivalents of the reducing agent (e.g., LiAlH₄, Raney Nickel). - For catalytic hydrogenation, ensure the catalyst is active and not poisoned.[3][4] - Increase hydrogen pressure and reaction time for catalytic reductions.[4]
Formation of side products during reduction. Over-reduction or side reactions of functional groups.- Use a milder reducing agent if over-reduction is an issue. - Protect sensitive functional groups before the reduction step.
Difficulty in isolating the product from the aqueous phase. High water solubility of the amino alcohol.- Perform multiple extractions with a suitable organic solvent (e.g., n-butanol). - Use a continuous liquid-liquid extractor. - Consider converting the product to a less soluble salt for isolation.
Product streaks badly on silica gel TLC and column chromatography. [2]High polarity and basicity of the amino alcohol.[1]- Use a more polar eluent system, such as DCM/MeOH with a small amount of ammonium hydroxide.[2] - Consider using a different stationary phase, like alumina or reverse-phase silica gel.[2] - Protect the amine with a Boc group to reduce polarity before chromatography.[1][2]
Difficulty in removing the Boc protecting group. Incomplete deprotection reaction.- Ensure the deprotection conditions (e.g., strong acid like TFA or HCl in dioxane) are appropriate. - Increase the reaction time or temperature if necessary. - Monitor the reaction by TLC or LC-MS to ensure complete removal.

Experimental Protocols

Proposed Synthesis of this compound via a Cyanoester Intermediate

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Ethyl 2-cyano-2-(oxan-4-ylidene)acetate

  • To a solution of tetrahydropyran-4-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-cyano-2-(oxan-4-ylidene)acetate.

Step 2: Michael Addition of a Protected Amine Precursor (Not detailed)

An alternative to the challenging simultaneous reduction is a multi-step sequence involving a Michael addition of a protected amine, which is not detailed here.

Step 3: Simultaneous Reduction of Nitrile and Ester

  • Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood.

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-cyano-2-(oxan-4-ylidene)acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Step 4: Purification

  • Due to the high polarity of the product, purification can be challenging.

  • Option A: Direct Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether).

  • Option B: Salt Formation: Dissolve the crude product in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. The salt can then be recrystallized.

  • Option C: Column Chromatography: Use a highly polar eluent system (e.g., 80:18:2 DCM/MeOH/NH₄OH) on a silica gel column.[2] Alternatively, reverse-phase chromatography may be effective.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Tetrahydropyran-4-one + Ethyl Cyanoacetate reduction Simultaneous Reduction (LiAlH4) start->reduction crude_product Crude this compound reduction->crude_product option_a Direct Crystallization crude_product->option_a option_b Salt Formation & Recrystallization crude_product->option_b option_c Column Chromatography crude_product->option_c pure_product Pure Product option_a->pure_product option_b->pure_product option_c->pure_product

Caption: Synthetic and Purification Workflow for this compound.

troubleshooting_logic start Purification Issues? streaking Streaking on Silica TLC? start->streaking Yes extraction Poor Extraction from Aqueous Phase? start->extraction No change_eluent Use Polar Eluent with Base (e.g., DCM/MeOH/NH4OH) streaking->change_eluent Yes reverse_phase Try Reverse-Phase Chromatography streaking->reverse_phase Alternatively protecting_group Use Boc Protecting Group Strategy streaking->protecting_group If persistent salt_precipitation Isolate as a Salt extraction->salt_precipitation Yes continuous_extraction Use Continuous Liquid-Liquid Extractor extraction->continuous_extraction Alternatively

Caption: Troubleshooting Decision Tree for Purification Challenges.

References

Technical Support Center: Optimization of Reaction Conditions for Preparing Substituted Oxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted oxanes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help navigate common challenges in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of substituted oxanes, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Oxane

Q: My intramolecular cyclization (Williamson ether synthesis) to form a substituted oxane is resulting in a very low yield. What are the primary causes and how can I improve it?

A: Low yields in the intramolecular Williamson ether synthesis for oxanes are often due to competing side reactions or suboptimal reaction conditions. The inherent ring strain in the four-membered oxetane ring makes its formation kinetically slower than for larger rings, requiring careful optimization.[1] Here are the most common culprits and their solutions:

  • Competing E2 Elimination: The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct instead of the desired ether. This is a major competing pathway.[2]

    • Solution:

      • Choice of Base: Use a non-hindered, strong base to favor nucleophilic attack (SN2) over elimination (E2). Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the gaseous hydrogen byproduct drives the reaction forward.[3] Potassium tert-butoxide (KOtBu) can also be effective, though milder bases like potassium carbonate (K₃PO₄) may require higher temperatures and longer reaction times, potentially reducing yield.[4]

      • Leaving Group: A good leaving group is crucial. Iodide is an excellent leaving group. If you are starting from a diol, an in-situ Appel reaction to form the iodide can be effective.[1] Tosylates (Ts) and mesylates (Ms) are also commonly used.

      • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[2] Start at a lower temperature (e.g., 0 °C to room temperature) and only increase if the reaction is not proceeding.

  • Incomplete Deprotonation: The alcohol must be fully converted to the alkoxide for the cyclization to proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH) and that it is fresh and properly handled. Use a slight excess of the base to ensure complete deprotonation.

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[5] These solvents solvate the cation of the alkoxide, leaving the "naked" alkoxide anion highly reactive for the SN2 reaction.[2]

Issue 2: Formation of Side Products in Photochemical [2+2] Cycloaddition

Q: I am attempting a Paternò-Büchi reaction to synthesize a substituted oxane, but I am observing significant side products. How can I improve the selectivity?

A: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for oxane synthesis.[6] However, its success is highly dependent on the nature of the reactants and the reaction conditions. Side reactions can arise from the excited state of the carbonyl or the alkene.

  • Dimerization of Starting Materials: The excited alkene or carbonyl can sometimes react with a ground-state molecule of the same species.

    • Solution: This can sometimes be suppressed by using one of the reactants in excess or by adjusting the concentration. In some cases, specific solvents can disfavor dimerization. For example, the dimerization of maleic anhydride can be suppressed by using p-xylene.

  • Undesired Regio- or Stereoisomers: The reaction can sometimes yield a mixture of oxane isomers.

    • Solution:

      • Solvent and Temperature: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the solvent and temperature.[6] Experiment with a range of solvents, from non-polar (like benzene or cyclohexane) to polar (like acetonitrile).

      • Substituent Effects: The electronic nature of the substituents on both the carbonyl compound and the alkene has a significant impact on the outcome. Electron-rich alkenes often react with high regioselectivity.[7]

Issue 3: Poor Stereoselectivity

Q: My synthesis is producing a mixture of diastereomers of the substituted oxane. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in substituted oxane synthesis often requires careful selection of the synthetic route and reaction conditions.

  • For Intramolecular Cyclization:

    • The stereochemistry of the starting 1,3-haloalcohol or a related precursor dictates the stereochemistry of the final product, as the Williamson ether synthesis proceeds via an SN2 mechanism with inversion of configuration at the carbon bearing the leaving group. To obtain a specific diastereomer of the oxane, you must start with the corresponding diastereomer of the precursor. A double inversion strategy can lead to overall retention of stereochemistry.

  • For Paternò-Büchi Reaction:

    • The stereochemical outcome can be complex and depends on whether the reaction proceeds through a singlet or triplet excited state of the carbonyl compound.[8] In some cases, using a chiral auxiliary on one of the reactants can induce diastereoselectivity. The use of chiral catalysts or performing the reaction in a chiral environment are also advanced strategies to control stereochemistry.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the two primary methods of substituted oxane synthesis. Note that optimal conditions are highly substrate-dependent.

Table 1: Typical Conditions for Intramolecular Williamson Ether Synthesis of Oxanes

ParameterConditionNotes
Substrate 1,3-Haloalcohol or equivalentPrimary halides are preferred to minimize E2 elimination.[2][9]
Base NaH, KOtBu, K₂CO₃NaH is often a good choice for irreversible deprotonation.[3]
Solvent DMF, DMSO, THF, AcetonitrilePolar aprotic solvents are generally preferred.[5]
Temperature 0 °C to 100 °CLower temperatures can favor substitution over elimination.[2]
Reaction Time 1 to 48 hoursHighly dependent on substrate and temperature.
Typical Yield 50-95%Can be lower for sterically hindered substrates.[5]

Table 2: Typical Conditions for Paternò-Büchi Reaction for Oxane Synthesis

ParameterConditionNotes
Substrates Carbonyl compound & AlkeneAromatic and aliphatic aldehydes and ketones can be used.
Light Source Mercury-vapor lamp (medium or high pressure)Wavelength of light should be appropriate for the carbonyl compound.
Solvent Benzene, Acetone, AcetonitrileSolvent can influence regio- and stereoselectivity.[6]
Temperature -78 °C to room temperatureLower temperatures can sometimes improve selectivity.
Reaction Time 1 to 24 hoursDependent on quantum yield and substrate concentration.
Typical Yield 20-80%Can be affected by side reactions and product stability.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Substituted Oxane via Intramolecular Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromo-1-propanol derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the 3-bromo-1-propanol derivative (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted oxane.

Protocol 2: General Procedure for the Synthesis of a Substituted Oxane via Paternò-Büchi Reaction

This protocol is a general guideline for a photochemical reaction. Caution: Proper eye protection from UV light is essential.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Alkene (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Benzene or Acetonitrile)

  • Photochemical reactor with a suitable UV lamp (e.g., mercury-vapor lamp)

Procedure:

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.5 - 2.0 eq) in the chosen anhydrous solvent.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photochemical reactor and irradiate with the UV lamp. Maintain a constant temperature, if necessary, using a cooling system.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion or when maximum conversion is reached, turn off the lamp and remove the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile alkene.

  • Purify the crude product by flash column chromatography on silica gel to isolate the substituted oxane isomers.

Visualizations

Troubleshooting Workflow for Low Yield in Oxane Synthesis via Intramolecular Cyclization

Troubleshooting_Williamson_Ether start Low Yield of Oxane check_reagents 1. Check Starting Materials & Reagents - Purity of haloalcohol? - Activity of base? - Dryness of solvent? start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok purify_reagents Purify/replace starting materials. Use fresh base & dry solvent. reagents_ok->purify_reagents No optimize_conditions 2. Optimize Reaction Conditions - Base selection (NaH, KOtBu)? - Solvent choice (DMF, THF)? - Temperature too high? reagents_ok->optimize_conditions Yes purify_reagents->start Re-run conditions_ok Conditions Optimized optimize_conditions->conditions_ok adjust_conditions Screen different bases and solvents. Lower the reaction temperature. conditions_ok->adjust_conditions No check_side_products 3. Analyze for Side Products - Alkene from E2 elimination? - Intermolecular etherification? conditions_ok->check_side_products Yes adjust_conditions->start Re-run side_products_identified Side Products Identified check_side_products->side_products_identified minimize_side_products Use less hindered base. Use a better leaving group (e.g., I-). Run at higher dilution. side_products_identified->minimize_side_products Yes end_success Improved Yield side_products_identified->end_success No minimize_side_products->start Re-run

Caption: Troubleshooting workflow for low yield in oxane synthesis.

Decision Pathway for Selecting an Oxane Synthesis Method

Synthesis_Decision_Tree start Desired Substituted Oxane start_materials Are carbonyl and alkene starting materials readily available? start->start_materials photochem_setup Is a photochemical reactor available? start_materials->photochem_setup Yes haloalcohol_synthesis Is the corresponding 1,3-haloalcohol or diol accessible? start_materials->haloalcohol_synthesis No paterno_buchi Consider Paternò-Büchi Reaction photochem_setup->paterno_buchi Yes photochem_setup->haloalcohol_synthesis No williamson Consider Intramolecular Williamson Ether Synthesis haloalcohol_synthesis->williamson Yes reconsider Re-evaluate synthetic route or consider alternative methods. haloalcohol_synthesis->reconsider No

Caption: Decision tree for choosing an oxane synthesis method.

References

Navigating Solubility Challenges with [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with [4-Aminomethyl)oxan-4-yl]methanol in various experimental assays. Our goal is to equip researchers with the necessary tools and knowledge to overcome these challenges and ensure the reliability and accuracy of their results.

Troubleshooting Guide: Overcoming Precipitation and Poor Solubility

Researchers working with [4-(Aminomethyl)oxan-4-yl]methanol may encounter solubility issues that can manifest as precipitation in stock solutions or assay media, leading to inaccurate and irreproducible results. This guide provides a systematic approach to diagnosing and resolving these problems.

Initial Assessment: Is Solubility the Issue?

Before proceeding with extensive troubleshooting, it's crucial to confirm that the observed experimental problems are indeed due to poor solubility.

Visual Inspection:

  • Examine stock solutions and final assay dilutions for any signs of cloudiness, particulates, or precipitation.

  • Use a microscope to inspect for micro-precipitates that may not be visible to the naked eye.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G cluster_0 cluster_1 Troubleshooting Strategies cluster_2 start Start: Solubility Issue Suspected stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution 1. Initial Step dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution 2. Preparation for Assay observation Observe for Precipitation/Cloudiness dilution->observation 3. Critical Checkpoint end_soluble Soluble: Proceed with Assay observation->end_soluble No Precipitation insoluble Insoluble: Proceed to Troubleshooting observation->insoluble Precipitation Observed ph_adjustment Adjust pH of Aqueous Buffer insoluble->ph_adjustment Ionizable Group Present cosolvent Optimize Co-solvent Concentration ph_adjustment->cosolvent If pH change is limited surfactant Incorporate Surfactants cosolvent->surfactant If co-solvent affects assay cyclodextrin Utilize Cyclodextrins surfactant->cyclodextrin If surfactant interferes sonication Apply Sonication/Gentle Warming cyclodextrin->sonication For kinetic solubility salt_formation Consider Salt Formation (e.g., HCl salt) sonication->salt_formation For persistent issues retest Re-test Solubility after Each Modification salt_formation->retest retest->insoluble Still Insoluble, Re-evaluate Strategy final_verification Final Verification in Assay Conditions retest->final_verification Successful Solubilization proceed_assay Proceed with Optimized Assay Protocol final_verification->proceed_assay

Caption: A stepwise workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

A1: Based on its structure, which contains a primary amine and a primary alcohol on a tetrahydropyran ring, we can predict the following:

  • Polarity: The presence of amine and hydroxyl groups makes the molecule polar.

  • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

  • Ionization: The primary aminomethyl group is basic and can be protonated at acidic to neutral pH, forming a more soluble cationic species.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?

A2: This is a common issue for compounds with limited aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: Your target concentration in the assay may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.

  • Optimize the Co-solvent Percentage: While DMSO is a common solvent for stock solutions, its final concentration in the assay should ideally be kept low (typically <1%) to avoid impacting the biological system.[1] You can experiment with slightly higher final DMSO concentrations if your assay allows, but always run a vehicle control to check for solvent effects.

  • Adjust the pH: Since this compound has a basic aminomethyl group, lowering the pH of your aqueous buffer (e.g., to pH 6.0 or lower) can significantly increase its solubility by promoting the formation of the protonated, more soluble form.[2] Ensure the chosen pH is compatible with your assay.

  • Use Sonication or Gentle Warming: Brief sonication or gentle warming (be cautious with temperature-sensitive assays) of the final dilution can help dissolve the compound. However, this may lead to a supersaturated solution that could precipitate over time.

Q3: Can I use other organic solvents besides DMSO for my stock solution?

A3: Yes, other polar organic solvents can be tested. Ethanol or methanol may be suitable alternatives. It is recommended to perform a preliminary solubility test with a small amount of the compound in various solvents to determine the best option.

SolventPolarity IndexDielectric ConstantNotes
Water10.280.1The target for final assay conditions.
DMSO7.247.2High solubilizing power for many organic compounds.
Methanol6.632.7A polar protic solvent.
Ethanol5.224.5A less polar alternative to methanol.
PBS (pH 7.4)-~80Simulates physiological conditions, solubility may be limited.

Q4: Are there any additives I can use in my aqueous buffer to improve the solubility of this compound?

A4: Yes, several excipients can enhance aqueous solubility:

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 (typically below their critical micelle concentration) can help solubilize hydrophobic compounds.[2][3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[4][5][6]

Q5: How can I quantitatively determine the solubility of this compound in my specific assay buffer?

A5: A kinetic solubility assay is a practical method to determine the concentration at which the compound starts to precipitate over time in your specific buffer.[1][5] This information is invaluable for designing your experiments with confidence that the compound is fully dissolved.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Add a minimal volume of a suitable organic solvent (e.g., 100% DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution appropriately, protected from light and moisture, and at the recommended temperature.

Protocol 2: pH Adjustment to Enhance Solubility

  • Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Prepare a dilution of your this compound stock solution in each of these buffers to your desired final concentration.

  • Visually inspect each solution for precipitation immediately after preparation and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Select the lowest pH that maintains solubility and is compatible with your experimental system for further experiments.

Protocol 3: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a multi-well plate, perform a serial dilution of the stock solution into your chosen aqueous assay buffer.

  • Incubate the plate at the experimental temperature for a set period (e.g., 1, 2, or 24 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.[1][5]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies to enhance its solubility.

G cluster_0 Compound Properties cluster_1 Solubility Enhancement Strategies compound This compound aminomethyl Basic Aminomethyl Group compound->aminomethyl hydroxyl Hydroxyl Group compound->hydroxyl tetrahydropyran Polar Tetrahydropyran Ring compound->tetrahydropyran ph_adjust pH Adjustment (Protonation of Amine) aminomethyl->ph_adjust Targets Ionization h_bond Use of Polar Protic Solvents hydroxyl->h_bond Promotes H-bonding tetrahydropyran->h_bond co_solvents Co-solvents (e.g., Ethanol) ph_adjust->co_solvents If pH range is limited surfactants Surfactants co_solvents->surfactants If solvent interferes cyclodextrins Cyclodextrins surfactants->cyclodextrins Alternative approach

Caption: Relationship between compound features and solubility strategies.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Synthesis of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [4-(Aminomethyl)oxan-4-yl]methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A1: Based on available literature and established chemical transformations, a highly feasible route involves the preparation of a 4,4-disubstituted tetrahydropyran intermediate followed by a one-pot reduction of both functional groups. The key intermediate for this synthesis is methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

Q2: What are the critical steps in this synthetic pathway?

A2: The critical steps are:

  • Synthesis of the key intermediate: Preparation of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

  • Simultaneous Reduction: The reduction of both the nitrile and the ester functionalities to the corresponding amine and alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5][6][7][8]

Q3: Are there alternative synthetic strategies?

A3: An alternative approach involves the ring-opening of a spiro-epoxide derived from tetrahydropyran. This would involve the synthesis of a 4-spiro-epoxy-tetrahydropyran and its subsequent regioselective ring-opening with ammonia.[9][10][11] However, the synthesis of the specific spiro-epoxide precursor can be challenging.

Q4: How can I purify the final product, this compound?

A4: this compound is a polar amino alcohol, which can present challenges in purification. Standard techniques like column chromatography on silica gel may require polar solvent systems. Recrystallization from a suitable solvent system is also a viable option. Given the basic nature of the amino group and the polar alcohol, ion-exchange chromatography or derivatization to a less polar intermediate for purification, followed by deprotection, can also be considered.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

Low Yield in the Simultaneous Reduction Step

Problem: The yield of this compound is significantly lower than expected after the reduction of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate with LiAlH₄.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure an adequate excess of LiAlH₄ is used (typically 3-4 equivalents).- Increase the reaction time or temperature (refluxing in an ethereal solvent like THF is common).[3]- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Side Reactions - Formation of Aldehyde/Carboxylic Acid: If the ester is hydrolyzed before or during workup, you may isolate the corresponding carboxylic acid. Ensure anhydrous conditions are maintained throughout the reaction.- Formation of Amide: Incomplete reduction of the nitrile can lead to the formation of an intermediate imine, which upon hydrolysis during workup could potentially lead to other byproducts. Ensure sufficient reducing agent and reaction time.
Difficult Product Isolation - The high polarity of the amino alcohol can lead to loss during aqueous workup. Minimize the volume of the aqueous phase and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).- The formation of stable aluminum salts during workup can trap the product. Follow a standard Fieser workup procedure (sequential addition of water, 15% NaOH solution, and water) to precipitate the aluminum salts as a filterable solid.[3]
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture and oxygen.
Presence of Impurities in the Final Product

Problem: The isolated product contains significant impurities as observed by NMR or LC-MS.

Possible Impurity Identification Suggested Solution
Partially Reduced Products - Amino-ester: (methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate)- Hydroxy-nitrile: ([4-(cyanomethyl)oxan-4-yl]methanol)- Increase the amount of LiAlH₄ and/or the reaction time.- If selective reduction is consistently an issue, consider a two-step reduction process, although this is less efficient.
Starting Material (methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate)- Ensure the reaction has gone to completion by TLC.- Optimize purification method (e.g., gradient elution in column chromatography) to separate the starting material from the more polar product.
Solvent and Reagent Residues Residual THF, ethyl acetate, or other solvents from workup.- Ensure the final product is thoroughly dried under high vacuum.- If residual solvents persist, precipitation or recrystallization can be effective.

Experimental Protocols

Synthesis of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

A detailed procedure for the synthesis of the precursor, methyl tetrahydropyran-4-carboxylate, involves the esterification of tetrahydro-2H-pyran-4-carboxylic acid. For example, reacting the carboxylic acid with dimethyl sulfate in the presence of potassium carbonate in acetone yields the methyl ester in high yield. The cyano group can then be introduced at the 4-position.

Simultaneous Reduction of Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Warning: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle it with extreme caution under anhydrous conditions and an inert atmosphere.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (3.0 - 4.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise.

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water (3x mL).

    • Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then with ethyl acetate or dichloromethane.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonia) or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for reductions of nitriles and esters to provide a reference for optimization.

Substrate TypeReducing AgentSolventTemperatureTypical YieldReference
Aliphatic NitrileLiAlH₄THFRefluxGood to Excellent[7]
Aliphatic EsterLiAlH₄THF0 °C to RTExcellent[3]
Cyano-Ester (simultaneous)LiAlH₄THFRefluxModerate to GoodGeneral Knowledge
Aliphatic NitrileH₂/Raney NiMethanolic AmmoniaElevated PressureGood[12][13]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_reduction Reduction cluster_purification Purification Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Step1 Multi-step synthesis Tetrahydro-4H-pyran-4-one->Step1 Intermediate Methyl 4-cyanotetrahydro-2H- pyran-4-carboxylate Step2 LiAlH4, THF Intermediate->Step2 Step1->Intermediate Product This compound Step3 Chromatography/ Recrystallization Product->Step3 Step2->Product Purified_Product Pure Product Step3->Purified_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material remains Complete Reaction Complete Check_Reaction->Complete No starting material Increase_Reagents Increase LiAlH4 eq. Increase reaction time/temp Incomplete->Increase_Reagents Check_Workup Review Workup Procedure Complete->Check_Workup Check_Purification Optimize Purification Check_Workup->Check_Purification No Emulsion Emulsion/Product Trapping Check_Workup->Emulsion Yes Polarity_Issue High Product Polarity Check_Purification->Polarity_Issue Fieser_Workup Use Fieser Workup Emulsion->Fieser_Workup Extraction_Solvent Change Extraction Solvent/ Use Ion Exchange Polarity_Issue->Extraction_Solvent

Caption: Troubleshooting decision tree for the reduction step.

References

Technical Support Center: Reactions Involving Bifunctional Oxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for reactions involving bifunctional oxane compounds, with a focus on oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with bifunctional oxane compounds, particularly those containing an oxetane ring?

The main stability issue is the susceptibility of the strained oxetane ring to open under harsh conditions.[1] Strong acidic conditions can catalyze the cleavage of the oxetane ring, and high temperatures can also promote decomposition.[1] The stability is also influenced by the substitution pattern on the ring; for instance, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance that protects the ether oxygen.[1] Additionally, some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones when stored at room temperature or upon gentle heating.[2][3]

Q2: My Williamson ether synthesis for creating an oxetane ring is giving a low yield. What are the common causes and solutions?

Low yields in intramolecular Williamson ether synthesis for oxetane formation can be due to several factors. A significant side reaction is the Grob fragmentation of the halo-alkoxide intermediate, which produces an aldehyde and an alkene instead of the desired oxetane.[4] The success of this reaction is often substrate-dependent.[4]

To improve yields, consider the following:

  • Choice of Leaving Group: Iodides are often better leaving groups than chlorides or bromides. An in-situ Appel reaction to convert a primary alcohol to an iodide before adding a base can be effective.[4]

  • Base Selection: The choice of base is critical. Sodium hydride (NaH) is a commonly used strong base for this cyclization.[1][4]

  • Reaction Conditions: A one-pot synthesis starting from a diol can be an efficient method.[4]

Q3: I am observing a long induction period in the cationic polymerization of my bifunctional oxetane monomer. How can I reduce this?

A prolonged induction period in the cationic ring-opening polymerization of oxetanes is a common issue. This can be addressed by:

  • Optimizing the Initiator System: The type and concentration of the initiator and co-initiator (if required) are crucial. For Lewis acid initiators like BF₃·O(C₂H₅)₂, a co-initiator such as water or an alcohol is often necessary to generate the initiating protonic acid.[5][6]

  • Using Co-monomers: The addition of more reactive monomers, such as limonene dioxide (LDO), can significantly shorten the induction time and increase the overall polymerization rate.[7]

  • Hybrid Polymerization Systems: In photopolymerization, incorporating a free-radical photoinitiator can accelerate the reaction. The heat generated from the fast free-radical polymerization of an added monomer like an acrylate can help overcome the activation energy for the cationic ring-opening of the oxetane.[7]

Troubleshooting Guides

Problem 1: Low Yield in O-alkylation of an N-Oxetan-3-ylidenehydroxylamine

You are attempting an O-alkylation of N-Oxetan-3-ylidenehydroxylamine with an alkyl halide and observing a low yield of the desired product.

Possible CauseRecommended Solution
Inefficient Deprotonation Ensure a sufficiently strong base is used to fully deprotonate the oxime. Consider switching from a weaker base like K₂CO₃ to a stronger one such as NaH. The solvent system can also impact the base's strength.[1]
Competing N-alkylation The oxime anion is an ambident nucleophile and can undergo N-alkylation as a side reaction. To favor O-alkylation, try using a less polar, aprotic solvent or a bulkier base.[1]
Poor Quality Starting Materials Verify the purity of the N-Oxetan-3-ylidenehydroxylamine and the alkylating agent, as impurities can interfere with the reaction.[1]
Decomposition of the Oxetane Ring The strained oxetane ring can be sensitive to heat and acid. Run the reaction at a lower temperature. If acidic conditions might be generated, consider adding a non-nucleophilic base to neutralize any acid formed.[1]
Problem 2: High Viscosity During Oxetane Polymerization

The viscosity of the reaction mixture is increasing significantly, leading to poor mixing and heat transfer.

Possible CauseRecommended Solution
High Polymer Molecular Weight A rapid increase in viscosity is expected as the polymer chains grow.[8]
High Monomer Concentration Higher monomer concentrations lead to a faster viscosity increase.
Formation of a Highly Crosslinked Network If using difunctional oxetane monomers, a highly crosslinked network will form, which can trap active centers and limit diffusion.[9]
ParameterEffect on ViscosityRecommendation
Temperature Increasing the temperature generally reduces the viscosity of the polymer melt.[10]Carefully increase the reaction temperature, being mindful of potential side reactions or decomposition.
Solvent Addition Adding a suitable solvent will decrease the overall viscosity.Choose a solvent that is inert under the reaction conditions and will not interfere with the polymerization.
Monomer Functionality Monofunctional oxetanes are more effective at lowering the viscosity of the formulation compared to difunctional oxetanes.[9]Consider using a mixture of monofunctional and difunctional oxetanes to control the degree of crosslinking and viscosity.
Additives Plasticizers and other processing aids can be used to reduce the viscosity of the polymer.[10]Select additives that are compatible with your polymer system and desired final properties.
Problem 3: Difficulty in Purifying Polar Bifunctional Oxane Compounds

Your bifunctional oxane product is highly polar, making purification by standard column chromatography on silica gel challenging.

ChallengeRecommended Solution
Strong Binding to Silica Gel Highly polar compounds can bind very strongly to silica, leading to poor recovery and streaking.[11][12]
Poor Solubility in Less Polar Solvents These compounds often have poor solubility in the organic solvents typically used for normal-phase chromatography.[11]
Purification TechniqueDescription
Reverse-Phase Chromatography Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For highly polar compounds, specialized C18 columns designed for highly aqueous conditions may be necessary to prevent phase collapse.[11]
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[11][13]
Ion-Exchange Chromatography If your bifunctional oxane has ionizable groups (e.g., carboxylic acids or amines), ion-exchange chromatography can be a powerful purification method.[13]
Use of Additives in the Eluent For basic compounds that streak on silica, adding a small amount of a base like ammonium hydroxide to the eluent can improve peak shape.[12] For acidic compounds, adding a small amount of an acid like acetic acid can be beneficial.

Experimental Protocols

Protocol 1: Synthesis of a 3-Substituted Oxetane via Intramolecular Williamson Etherification

This protocol is adapted from a general procedure for the synthesis of oxetanes from 1,3-diols.[4]

Materials:

  • 1,3-diol starting material

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 1,3-diol in a mixture of THF and DCM at 0 °C, add triphenylphosphine, imidazole, and iodine.

  • Stir the reaction mixture at room temperature until the diol is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude iodo-alcohol.

  • To a suspension of NaH in dry THF at 0 °C, add a solution of the crude iodo-alcohol in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.

Visualizations

Troubleshooting Workflow for Low-Yielding Oxetane Synthesis

Troubleshooting_Oxetane_Synthesis Troubleshooting Low-Yielding Oxetane Synthesis start Low Yield of Oxetane check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Starting Material Impure check_sm->sm_impure purify_sm Purify Starting Material sm_impure->purify_sm Yes sm_pure Starting Material Pure sm_impure->sm_pure No purify_sm->start analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) sm_pure->analyze_crude side_products Side Products Detected? analyze_crude->side_products no_side_products Incomplete Reaction side_products->no_side_products No grob_fragmentation Grob Fragmentation Products Detected side_products->grob_fragmentation Yes optimize_conditions Optimize Reaction Conditions no_side_products->optimize_conditions grob_fragmentation->optimize_conditions other_side_products Other Side Products change_base Change Base (e.g., to NaH) optimize_conditions->change_base change_lg Improve Leaving Group (e.g., use Iodide) optimize_conditions->change_lg change_temp Adjust Temperature optimize_conditions->change_temp re_run Re-run Reaction change_base->re_run change_lg->re_run change_temp->re_run

Caption: Troubleshooting workflow for low-yielding oxetane synthesis.

Cationic Ring-Opening Polymerization (CROP) of Oxetane

CROP_Mechanism Cationic Ring-Opening Polymerization of Oxetane cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., H+) activated_monomer Activated Monomer (Oxonium Ion) initiator->activated_monomer oxetane_monomer Oxetane Monomer oxetane_monomer->activated_monomer activated_monomer_prop Activated Monomer growing_chain Growing Polymer Chain (Dimer) activated_monomer_prop->growing_chain another_monomer Another Oxetane Monomer another_monomer->growing_chain growing_chain_term Growing Polymer Chain final_polymer Final Polymer growing_chain_term->final_polymer terminator Terminator (e.g., H2O) terminator->final_polymer

Caption: Mechanism of cationic ring-opening polymerization of oxetane.

References

Strategies for the selective protection of functional groups in [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective protection of the primary amine and primary alcohol functional groups in [4-(Aminomethyl)oxan-4-yl]methanol.

Frequently Asked Questions (FAQs)

Q1: I want to modify the alcohol group. How can I selectively protect the primary amine?

A1: The primary amine in this compound is more nucleophilic than the primary alcohol. Therefore, you can achieve selective N-protection using electrophilic protecting group reagents under controlled conditions. The most common and effective method is the introduction of a tert-butoxycarbonyl (Boc) group.[1][2]

Q2: What are the standard conditions for Boc protection of the amine in the presence of the alcohol?

A2: Typically, the reaction is performed using di-tert-butyl dicarbonate (Boc)₂O in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[3][4] A mild base such as triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acid formed during the reaction.[1][5] Running the reaction at room temperature or 0 °C generally ensures high selectivity for N-protection over O-protection.[5]

Q3: I need to perform a reaction at the amine. How can I selectively protect the primary alcohol?

A3: To selectively protect the primary alcohol, silyl ethers are the protecting groups of choice due to their high affinity for oxygen over nitrogen.[6] Tert-butyldimethylsilyl (TBDMS) ethers are commonly used. The reaction is typically carried out using TBDMS chloride (TBDMSCl) and a base like imidazole in an aprotic polar solvent such as dimethylformamide (DMF).[7][8]

Q4: What is "orthogonal protection" and why is it important for this molecule?

A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of another by using deprotection conditions that are specific to each group.[9] This is crucial for a bifunctional molecule like this compound as it allows for the sequential modification of the amine and alcohol groups. For example, a Boc-protected amine (acid-labile) and a TBDMS-protected alcohol (fluoride-labile) are an orthogonal pair.[2][10]

Q5: How do I remove the Boc group from the amine?

A5: The Boc group is readily cleaved under acidic conditions.[3] A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[3][11]

Q6: What is the standard procedure for deprotecting a TBDMS ether?

A6: TBDMS ethers are most commonly cleaved using a fluoride ion source.[12] Tetrabutylammonium fluoride (TBAF) in THF is the most widely used reagent for this purpose.[7] Acidic conditions can also cleave TBDMS ethers, but fluoride-mediated deprotection offers better orthogonality with acid-labile protecting groups like Boc.[13]

Troubleshooting Guides

Selective N-Boc Protection of the Amine
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-Boc Product - Incomplete reaction. - Amine is of low nucleophilicity. - Inappropriate base.- Monitor the reaction by TLC or LC-MS to ensure completion. - Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[5] - Use a slightly stronger base if the amine salt is the starting material.
Formation of Multiple Products - Di-Boc protection: The primary amine reacts twice. - O-Boc protection: The alcohol is also protected.- Use a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents).[5] - Avoid using a strong base that can deprotonate the alcohol. Running the reaction at 0°C can enhance selectivity for N-protection.[5]
Difficult Purification - Excess (Boc)₂O remaining. - Emulsion formation during workup.- Quench the reaction with a mild nucleophile like ammonium chloride to consume excess (Boc)₂O. - If the product is stable, a mild basic wash can help hydrolyze residual (Boc)₂O.[5] - Use brine to break up emulsions during aqueous extraction.
Selective O-TBDMS Protection of the Alcohol
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of O-TBDMS Product - Incomplete reaction due to steric hindrance. - Poor quality of TBDMSCl. - Starting material is insoluble in the chosen solvent.- Increase the reaction time and/or temperature. - Use the more reactive TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[8] - Ensure TBDMSCl is fresh and stored under anhydrous conditions. - Use DMF as the solvent, as it is generally good for dissolving polar compounds.[8]
Formation of N-Silylated Product - Although O-silylation is favored, N-silylation can occur.- N-silyl groups are generally much more labile to hydrolysis than O-silyl ethers. A mild aqueous workup (e.g., with saturated ammonium chloride) can often selectively cleave the N-Si bond.[6]
Difficult Purification - Removal of imidazole and DMF.- After the reaction, pour the mixture into water and extract with a nonpolar solvent like diethyl ether or ethyl acetate. Multiple washes with water will help remove DMF and imidazole salts.[7]

Quantitative Data Summary

Protection StrategyReagent(s)BaseSolventTypical Temp.Typical TimeTypical Yield
N-Boc Protection (Boc)₂O (1.1-1.2 eq.)TEA (1.1-1.5 eq.)DCM or THF0 °C to RT2-12 h>90%[14]
O-TBDMS Protection TBDMSCl (1.2 eq.)Imidazole (2.5 eq.)DMFRT12-24 h80-95%[7][8]
Deprotection StrategyReagent(s)SolventTypical Temp.Typical TimeTypical Yield
Boc Deprotection TFA (25-50% v/v)DCMRT1-2 h>95%[3]
TBDMS Deprotection TBAF (1.1 eq., 1M sol.)THFRT1-4 h>90%[7]

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product. If necessary, purify further by flash column chromatography.[15]

Protocol 2: Selective O-TBDMS Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) at room temperature under an inert atmosphere.[7]

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC. For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[7]

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the resulting TBDMS ether by flash column chromatography.[7]

Visualizations

Protection_Strategy_Decision_Tree start Goal: Modify which functional group? amine_mod Modify Amine Group start->amine_mod Amine alcohol_mod Modify Alcohol Group start->alcohol_mod Alcohol protect_alcohol Protect Alcohol Group (O-Protection) amine_mod->protect_alcohol protect_amine Protect Amine Group (N-Protection) alcohol_mod->protect_amine use_tbdms Use TBDMSCl, Imidazole in DMF protect_alcohol->use_tbdms use_boc Use (Boc)2O, TEA in DCM/THF protect_amine->use_boc deprotect_tbdms Deprotect with TBAF/THF use_tbdms->deprotect_tbdms After Amine Modification deprotect_boc Deprotect with TFA/DCM use_boc->deprotect_boc After Alcohol Modification

Caption: Decision tree for selecting a protection strategy.

Orthogonal_Protection_Workflow start This compound n_boc N-Boc Protection ((Boc)2O, TEA, DCM) start->n_boc o_tbdms O-TBDMS Protection (TBDMSCl, Imidazole, DMF) start->o_tbdms n_boc_product Boc-NH-R-OH n_boc->n_boc_product o_tbdms_product H2N-R-OTBDMS o_tbdms->o_tbdms_product modify_alcohol Modify Alcohol n_boc_product->modify_alcohol modify_amine Modify Amine o_tbdms_product->modify_amine deprotect_boc Deprotect Amine (TFA, DCM) modify_alcohol->deprotect_boc deprotect_tbdms Deprotect Alcohol (TBAF, THF) modify_amine->deprotect_tbdms final_product1 Modified Product deprotect_boc->final_product1 final_product2 Modified Product deprotect_tbdms->final_product2

Caption: Orthogonal protection and deprotection workflow.

References

Method development for the chiral separation of [4-(Aminomethyl)oxan-4-yl]methanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the method development of the chiral separation of [4-(Aminomethyl)oxan-4-yl]methanol enantiomers. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem Potential Cause Suggested Solution
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. For amino alcohols like the target compound, polysaccharide-based columns (e.g., Lux Cellulose-1, Chiralpak AD-H) are often effective.
Suboptimal mobile phase composition.- Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). - Polar Organic Mode: Screen different polar organic solvents such as methanol, ethanol, and acetonitrile. - Additives: As this compound is a basic compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine - DEA) to the mobile phase is crucial to improve peak shape and resolution.
Incorrect temperature.Vary the column temperature. Lower temperatures often improve resolution in chiral separations.
Flow rate is too high.Reduce the flow rate. Chiral separations can be sensitive to flow rate, and a lower flow rate may enhance resolution.[1]
Peak Tailing Secondary interactions with the stationary phase.Add a basic modifier like DEA to the mobile phase to minimize interactions with residual silanols on silica-based CSPs.[1]
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong, compatible solvent to remove contaminants.
Long Run Times Strong retention of the analyte.- Increase the percentage of the polar modifier in the mobile phase (e.g., increase the percentage of alcohol in normal phase). - Increase the flow rate, but monitor the effect on resolution.
Irreproducible Results "Memory effects" from previous analyses.Dedicate a column specifically for this method or implement a rigorous column washing procedure between different methods, especially when switching between acidic and basic additives.
Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, which may take longer for chiral separations.
High Backpressure Blockage of the column inlet frit.- Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - If a blockage occurs, try back-flushing the column at a low flow rate.
Mobile phase viscosity.The viscosity of alcohol-containing mobile phases can be high. Ensure the pressure is within the column's operating limits.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For polar amino alcohols such as this compound, polysaccharide-based CSPs are a good starting point. Columns like Lux Cellulose-1 (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for such compounds.

Q2: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?

A2: this compound is a basic compound. A basic additive in the mobile phase helps to prevent interactions between the basic analyte and any acidic sites on the stationary phase (such as residual silanols). This results in improved peak shape (less tailing) and often enhances enantioselectivity.

Q3: What are the recommended starting conditions for method development?

A3: A good starting point is to screen a few different CSPs (e.g., a cellulose-based and an amylose-based column) with a simple mobile phase. For normal phase mode, a mixture of hexane and an alcohol (isopropanol or ethanol) in a ratio of 90:10 (v/v) with 0.1% DEA is a common starting point. For polar organic mode, 100% methanol with 0.1% DEA can be used.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster. For polar compounds like this compound, a mobile phase of carbon dioxide with a polar co-solvent (modifier) like methanol or ethanol is typically used. A basic additive is also generally required.

Q5: How can I improve the resolution if the peaks are only partially separated?

A5: To improve resolution, you can try the following:

  • Optimize the mobile phase: Systematically vary the ratio of the mobile phase components.

  • Lower the temperature: A decrease in temperature often increases selectivity.

  • Reduce the flow rate: This can lead to better efficiency and resolution.

  • Try a different alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can alter selectivity.

  • Screen other CSPs: The initial CSP may not be the optimal choice.

Q6: The retention time of my peaks is shifting between injections. What could be the cause?

A6: Retention time shifts can be due to several factors:

  • Inadequate column equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before the first injection and between runs if using a gradient.

  • Changes in mobile phase composition: Ensure the mobile phase is well-mixed and that there is no evaporation of the more volatile components.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Column degradation: Over time, the performance of a chiral column can degrade. It's important to handle and store it according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development - Screening Phase

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Column 1: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Column 2: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Sample Preparation:

    • Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: UV at 210 nm (as the analyte lacks a strong chromophore)

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Flow Rate: 1.0 mL/min

  • Mobile Phase Screening:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Polar Organic (PO):

      • Mobile Phase C: Methanol (MeOH) / Diethylamine (DEA) (100:0.1, v/v)

      • Mobile Phase D: Acetonitrile (ACN) / Diethylamine (DEA) (100:0.1, v/v)

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for all mobile phases on both columns, ensuring proper column flushing and equilibration when changing mobile phases.

Protocol 2: Chiral HPLC Method Optimization

Based on the screening results, assume the best initial separation was observed on the Lux Cellulose-1 column with the n-Hexane/IPA/DEA mobile phase. This protocol describes the optimization of this separation.

  • Column and Sample:

    • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Sample: 1 mg/mL of racemic this compound in the mobile phase.

  • HPLC System and Conditions:

    • Same as the screening protocol unless otherwise noted.

  • Optimization Steps:

    • Varying the Modifier Percentage:

      • Prepare mobile phases with different percentages of IPA in hexane (e.g., 5%, 15%, 20%) while keeping the DEA concentration at 0.1%.

      • Inject the sample with each mobile phase and evaluate the effect on retention time and resolution.

    • Temperature Study:

      • Using the optimal mobile phase composition from the previous step, vary the column temperature (e.g., 15 °C, 35 °C).

      • Analyze the impact on selectivity and resolution.

    • Flow Rate Adjustment:

      • At the optimized mobile phase and temperature, test different flow rates (e.g., 0.8 mL/min, 1.2 mL/min) to see the effect on resolution and analysis time.

Data Presentation

The following tables summarize representative quantitative data that could be obtained during method development.

Table 1: Results from Chiral Stationary Phase and Mobile Phase Screening

CSPMobile PhasetR1 (min)tR2 (min)Resolution (Rs)
Lux Cellulose-1NP - Hexane/IPA/DEA (90:10:0.1)8.59.81.8
Lux Cellulose-1NP - Hexane/EtOH/DEA (90:10:0.1)7.28.11.5
Lux Cellulose-1PO - MeOH/DEA (100:0.1)5.15.50.9
Chiralpak AD-HNP - Hexane/IPA/DEA (90:10:0.1)10.211.51.6
Chiralpak AD-HNP - Hexane/EtOH/DEA (90:10:0.1)9.510.61.4
Chiralpak AD-HPO - MeOH/DEA (100:0.1)6.36.81.1

tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

Table 2: Data from Method Optimization on Lux Cellulose-1

ParameterConditiontR1 (min)tR2 (min)Resolution (Rs)
IPA % 5%12.314.52.2
10%8.59.81.8
15%6.16.91.4
Temperature 15 °C9.210.82.0
25 °C8.59.81.8
35 °C7.98.91.6
Flow Rate 0.8 mL/min10.612.31.9
1.0 mL/min8.59.81.8
1.2 mL/min7.18.21.7

Visualizations

MethodDevelopmentWorkflow cluster_start Start cluster_screening Phase 1: Screening cluster_evaluation Evaluation cluster_optimization Phase 2: Optimization cluster_end Finish Start Racemic Mixture of This compound CSP_Screen CSP Screening (e.g., Lux Cellulose-1, Chiralpak AD-H) Start->CSP_Screen MP_Screen Mobile Phase Screening (NP and PO modes with DEA) CSP_Screen->MP_Screen Eval Evaluate Resolution (Rs) MP_Screen->Eval Eval->CSP_Screen Rs < 1.0 (Select new CSPs) Opt_MP Optimize Mobile Phase (Modifier %) Eval->Opt_MP Rs > 1.0 Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final Final Validated Method Opt_Flow->Final

Caption: Workflow for chiral method development.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution Cause_CSP Inappropriate CSP Problem->Cause_CSP Cause_MP Suboptimal Mobile Phase Problem->Cause_MP Cause_Temp Incorrect Temperature Problem->Cause_Temp Sol_CSP Screen New CSPs Cause_CSP->Sol_CSP Sol_MP Adjust Modifier/Additive Cause_MP->Sol_MP Sol_Temp Vary Temperature Cause_Temp->Sol_Temp

References

Stability issues of oxane rings under different chemical conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxane-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the oxane (tetrahydropyran) ring under various chemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is an oxane ring and why is its stability a concern?

A1: An oxane, with the IUPAC preferred name for tetrahydropyran (THP), is a six-membered heterocyclic ether containing five carbon atoms and one oxygen atom.[1] This structural motif is a core component of many important molecules, including natural products, carbohydrates (in its pyranose form), and pharmaceuticals.[1][2][3] Understanding its stability is crucial because degradation of the ring can lead to loss of biological activity, formation of potentially toxic impurities, and reduced shelf-life of drug products. Forced degradation studies are often required by regulatory agencies to understand these potential liabilities.[4][5]

Q2: Under what conditions is the oxane ring generally considered stable?

A2: The oxane ring, particularly when part of a simple ether linkage (as opposed to an acetal), is generally stable under a wide range of non-acidic conditions. This includes:

  • Basic Conditions: It is stable towards strongly basic reaction conditions.[6]

  • Organometallics and Hydrides: It is resilient to many organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides (e.g., LiAlH₄, NaBH₄).[7][8]

  • Acylating and Alkylating Reagents: It is generally stable towards common acylating and alkylating agents.[8]

  • Reductive Conditions: The simple oxane ether linkage is stable to many forms of reduction, including catalytic hydrogenation (e.g., H₂/Ni).[1][8]

Q3: What are the primary conditions that lead to the degradation of oxane rings?

A3: The most significant vulnerability of the oxane ring, especially when it is part of an acetal structure (like a tetrahydropyranyl ether), is its susceptibility to acid-catalyzed hydrolysis.[1][7][9] Strong oxidizing agents can also lead to degradation through C-H abstraction, particularly at the carbons adjacent to the ring oxygen (C2 and C6).[7][9][10]

Troubleshooting Guides

Issue 1: Degradation Under Acidic Conditions

My oxane-containing compound is degrading upon exposure to acid. What is happening and how can I prevent it?

  • Likely Cause: Acid-catalyzed hydrolysis is the most common degradation pathway for oxane rings, especially if the ring is part of an acetal or ketal, such as a tetrahydropyranyl (THP) protecting group.[7][9][11] The reaction is initiated by protonation of the ring oxygen, followed by ring opening to form a resonance-stabilized carbocation.[7][11] This ultimately leads to the formation of a diol or other ring-opened products. Even unsubstituted tetrahydropyran has been shown to be resistant to ring-opening polymerization under strongly acidic conditions where tetrahydrofuran (THF) is not, but cleavage can still occur.[12]

  • Troubleshooting & Solutions:

    • pH Control: The most straightforward solution is to avoid acidic conditions if possible. Buffer your reaction mixture to maintain a neutral or slightly basic pH.

    • Milder Acid Catalysts: If an acid catalyst is necessary for a transformation elsewhere in the molecule, consider using a milder acid. For example, pyridinium p-toluenesulfonate (PPTS) is less acidic than p-toluenesulfonic acid (TsOH) and can sometimes be used to avoid unwanted cleavage.[10]

    • Protecting Group Strategy: If the oxane ring is part of a sensitive functional group (like a THP ether), consider if another protecting group that is stable to your reaction conditions would be more appropriate.

    • Temperature Control: Acid-catalyzed hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature may minimize degradation.

    • Anhydrous Conditions: For reactions that are not intended to be hydrolytic, ensure that all reagents and solvents are scrupulously dried. The presence of water can facilitate acid-catalyzed cleavage.[10]

  • Degradation Pathway:

    Acid_Degradation Oxane Oxane Ring (as acetal) Protonation Protonation of Ring Oxygen Oxane->Protonation H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Ring Cleavage RingOpened Ring-Opened Product (e.g., 5-hydroxypentanal) Carbocation->RingOpened + H2O

    Acid-catalyzed cleavage of a THP ether.

Issue 2: Degradation Under Oxidative Conditions

I am observing unexpected byproducts or loss of my oxane-containing compound during an oxidation reaction. What could be the cause?

  • Likely Cause: Oxane rings can be susceptible to oxidative degradation. The C-H bonds on the carbons adjacent to the ring oxygen (C2 and C6) are activated and can be abstracted by oxidizing agents.[7][9][10] This can lead to the formation of lactones, hemiacetals, or other ring-opened products.[7][9][10]

  • Troubleshooting & Solutions:

    • Choice of Oxidant: The choice of oxidizing agent is critical. Some oxidants are more prone to reacting with the ether linkage than others. For example, studies on 4-methyltetrahydropyran have shown degradation with reagents like Dess-Martin periodinane (DMP) and m-CPBA.[7][9][10] If you are oxidizing another part of the molecule (e.g., an alcohol), consider using a milder or more selective oxidant.

    • Temperature Control: Perform the oxidation at the lowest possible temperature that allows for the desired reaction to proceed. Oxidative degradation of the oxane ring is often more pronounced at elevated temperatures.

    • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation and degradation of the product.

    • Use of Additives: In some cases, additives can modulate the reactivity of the oxidant. For example, the addition of a mild base might temper the reactivity of certain oxidizing agents.

  • Oxidative Degradation Workflow:

    Oxidation_Workflow Start Oxane-containing compound Oxidation Oxidation Reaction (e.g., Swern, DMP, m-CPBA) Start->Oxidation Analysis Analysis (TLC, LC-MS) Unexpected spots/masses? Oxidation->Analysis Yes Yes Analysis->Yes No No Analysis->No Troubleshoot Troubleshoot: - Lower Temperature - Change Oxidant - Reduce Reaction Time Yes->Troubleshoot Proceed Proceed to Workup No->Proceed

    Troubleshooting workflow for oxidative degradation.

Issue 3: Instability During Purification

My oxane-containing compound appears to be degrading during silica gel chromatography. Why is this happening and what are my alternatives?

  • Likely Cause: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, including those with oxane rings, particularly if they are part of an acetal.[6] This can lead to streaking on TLC plates and poor recovery from column chromatography.

  • Troubleshooting & Solutions:

    • Neutralize Silica Gel: Before preparing your column, you can create a slurry of the silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% by volume). This will neutralize the acidic sites on the silica.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.[6]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative as it is performed under neutral conditions.

    • Non-Chromatographic Purification: If possible, consider other purification methods such as recrystallization or distillation to avoid contact with stationary phases altogether.

Data on Oxane Ring Stability

Quantitative data on the stability of the unsubstituted oxane ring is distributed across the literature and is often context-dependent. The following tables summarize the general stability and provides some quantitative insights where available.

Table 1: Qualitative Stability of the Oxane Ring Under Various Conditions

Condition CategoryReagent/ConditionStability of Oxane RingPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, heatLabile (especially as acetal)5-Hydroxypentanal, diols
Basic Hydrolysis 0.1 M - 1 M NaOH or KOH, heatGenerally Stable N/A (for simple ethers)
Oxidation H₂O₂, m-CPBA, DMPPotentially Labile Lactones, hemiacetals, ring-opened products
Reduction LiAlH₄, NaBH₄, H₂/CatalystGenerally Stable N/A (for simple ethers)
Thermal Stress 40°C - 80°CGenerally Stable Decomposition at very high temperatures
Photolytic Stress UV/Visible Light (ICH Q1B)Potentially Labile Varies depending on chromophores

Table 2: Quantitative Data on Oxane/THP Derivative Stability

Compound/ConditionParameterValueReference/Notes
Tetrahydropyran-2-yl alkanoates (acidic)MechanismAAL1Rate-limiting formation of the tetrahydropyran-2-yl carbocation.[7][9]
Tetrahydropyran-2-yl alkanoates (basic)StabilityNo evidence of hydrolysis up to pH 12[7][9]
4-Methyltetrahydropyran (oxidative)Degradation with m-CPBAForms lactone and tertiary alcohol byproductsDegradation initiated by C2-H abstraction.[10]
Aromatic Ether Polymers (thermal)Activation Energy (Ea)17 - 41 kcal/molProvides a general range for the thermal stability of ether linkages.[7]
Thermal Decomposition (general)Activation Energy (Ea)~170 kJ/mol (~40.6 kcal/mol)General value for thermal decomposition of some organic materials, can be used as an estimate.[13]

Experimental Protocols

Protocol 1: General Forced Degradation Study for an Oxane-Containing Compound

This protocol is a starting point and should be adapted based on the specific properties of your compound. The goal is to achieve 5-20% degradation to identify likely degradation products.[5][8][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

2. Stress Conditions (perform in parallel with a control sample stored in the dark at 2-8°C):

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Store at 60°C and take samples at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.[15]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Store at 60°C and take samples at various time points.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.[15]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature and take samples at various time points (e.g., up to 7 days).[15]

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60-80°C).

    • If the compound is a solid, it can be stored in a humidity chamber at elevated temperature (e.g., 60°C / 75% RH).

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable container like quartz) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.[14]

3. Analysis:

  • Analyze all samples (including the control) by a stability-indicating method, typically a reverse-phase HPLC with UV or MS detection.

  • Quantify the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products.

  • Characterization of major degradation products can be achieved by LC-MS/MS and NMR.

Experimental Workflow for Forced Degradation:

Workflow for a forced degradation study.

References

Technical Support Center: Optimizing the Purification of High Molecular Weight Polar Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high molecular weight polar alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting advice for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying high molecular weight polar alcohols?

High molecular weight polar alcohols present several purification challenges stemming from their unique physicochemical properties:

  • High Melting Points and Waxy Nature: Many of these compounds are waxy solids at room temperature, which can make handling difficult and lead to solidification in chromatography columns or transfer lines.

  • Limited Solubility: Their long, nonpolar carbon chains decrease solubility in polar solvents, while the polar hydroxyl group limits solubility in purely nonpolar solvents. Finding an ideal solvent for techniques like recrystallization can be challenging.

  • Co-eluting Impurities: Syntheses or extractions often yield byproducts with similar polarities to the target alcohol, making chromatographic separation difficult.[1]

  • Emulsion Formation: The amphiphilic nature of these molecules can lead to the formation of stable emulsions during aqueous extractions, complicating purification.

Q2: How do I choose the most appropriate purification technique for my high molecular weight polar alcohol?

The selection of a purification technique depends on the physical state of your compound, its thermal stability, and the nature of the impurities.

  • Recrystallization is often the first choice for solid compounds with good thermal stability due to its cost-effectiveness and potential for high purity.[2][3]

  • Normal-Phase Flash Chromatography is effective for separating compounds based on polarity, particularly when impurities have significantly different polarities from the target alcohol.[4] It is a good choice for moderately polar compounds.

  • Reversed-Phase Chromatography (RPC) is ideal for separating non-polar and weakly polar compounds. For high molecular weight alcohols, which have significant non-polar character from their long carbon chains, RPC can be very effective.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for very polar compounds that are not well-retained in reversed-phase chromatography. It separates compounds based on their hydrophilicity.[1][7]

Q3: Can I use distillation to purify high molecular weight polar alcohols?

Distillation is generally not a practical method for purifying high molecular weight polar alcohols. These compounds have very high boiling points, and the temperatures required for distillation can often lead to thermal decomposition. While vacuum distillation can lower the boiling point, it is often insufficient for very large molecules.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges, especially with waxy, high molecular weight alcohols.

Problem 1: My compound "oils out" instead of forming crystals.

This occurs when the compound comes out of solution at a temperature above its melting point.

  • Solution 1: Increase the Solvent Volume. Add a small amount of additional hot solvent to the solution to ensure the compound remains dissolved at a slightly lower temperature.

  • Solution 2: Slow Down the Cooling Rate. Allow the solution to cool to room temperature more slowly. Insulating the flask can help. This promotes the formation of well-ordered crystals.[8]

  • Solution 3: Use a Different Solvent or a Co-solvent System. The initial solvent may not be ideal. Experiment with different solvents or a mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble).[9]

Problem 2: No crystals form, even after extended cooling.

This is often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.

  • Solution 1: Reduce the Solvent Volume. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

    • Seeding: Add a single, pure crystal of the compound (a "seed crystal") to the solution to initiate crystallization.[11]

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Problem 3: The yield of purified crystals is low.

A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Solution 2: Ensure Thorough Cooling. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Solution 3: Use Ice-Cold Washing Solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[11]

graph TroubleshootingRecrystallization { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Recrystallization Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oiling_out [label="Compound 'Oils Out'"]; no_crystals [label="No Crystals Form"]; low_yield [label="Low Yield"];

sol_oiling1 [label="Increase Solvent Volume", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oiling2 [label="Slow Cooling Rate", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oiling3 [label="Change Solvent/Co-solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_no_crystals1 [label="Reduce Solvent Volume", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; sol_no_crystals2 [label="Induce Crystallization\n(Scratch/Seed)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; sol_no_crystals3 [label="Cool to Lower Temp", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];

sol_low_yield1 [label="Minimize Hot Solvent", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_low_yield2 [label="Ensure Thorough Cooling", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_low_yield3 [label="Use Ice-Cold Wash", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> oiling_out; start -> no_crystals; start -> low_yield;

oiling_out -> sol_oiling1 [label="Too Concentrated"]; oiling_out -> sol_oiling2 [label="Cooling Too Fast"]; oiling_out -> sol_oiling3 [label="Poor Solvent Choice"];

no_crystals -> sol_no_crystals1 [label="Not Saturated"]; no_crystals -> sol_no_crystals2 [label="Nucleation Failure"]; no_crystals -> sol_no_crystals3 [label="Still Too Soluble"];

low_yield -> sol_low_yield1 [label="Too Much Solvent Used"]; low_yield -> sol_low_yield2 [label="Incomplete Precipitation"]; low_yield -> sol_low_yield3 [label="Product Loss During Wash"]; }

Troubleshooting workflow for recrystallization.

Chromatography (General)

Problem 1: Poor separation of the target alcohol from impurities.

This is a common issue that can often be resolved by optimizing the chromatographic conditions.

  • Solution 1: Optimize the Mobile Phase. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides good separation (a clear difference in Rf values) between your compound and the impurities.

  • Solution 2: Use a Gradient Elution. Instead of a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually changed over time can significantly improve the separation of complex mixtures.

  • Solution 3: Check for Column Overloading. Loading too much sample onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded. As a general rule for flash chromatography, the ratio of silica gel to crude sample by weight should be at least 30:1.[12]

  • Solution 4: Ensure Proper Column Packing. A poorly packed column will have channels that lead to poor separation. Ensure the stationary phase is packed uniformly.

Problem 2: The compound is degrading on the column.

Some compounds are sensitive to the stationary phase.

  • Solution 1: Use a Deactivated Stationary Phase. If you suspect your compound is sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase like neutral or basic alumina.

  • Solution 2: Add a Modifier to the Mobile Phase. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help to improve peak shape and reduce degradation by neutralizing active sites on the stationary phase.

Reversed-Phase Chromatography (RPC)

Problem: Peak tailing is observed for the high molecular weight polar alcohol.

Peak tailing in RPC is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Solution 1: Adjust Mobile Phase pH. For compounds with acidic or basic functional groups, adjusting the pH of the mobile phase can suppress ionization and reduce interactions with residual silanols on the stationary phase, leading to sharper peaks. Using a buffer is recommended to maintain a stable pH.

  • Solution 2: Use a High-Purity, End-Capped Column. Modern RPC columns are often "end-capped" to reduce the number of free silanol groups, which are a primary cause of peak tailing for polar compounds. Ensure you are using a high-quality, end-capped column.[13]

  • Solution 3: Add an Ion-Pairing Reagent. For ionic or highly polar compounds, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention. However, be aware that these reagents can be difficult to remove from the column.

graph TroubleshootingRPC { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Reversed-Phase Chromatography Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing"]; poor_retention [label="Poor Retention"];

sol_tailing1 [label="Adjust Mobile Phase pH", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Use End-Capped Column", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing3 [label="Add Ion-Pairing Reagent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_retention1 [label="Decrease Mobile Phase Polarity", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; sol_retention2 [label="Change Stationary Phase (e.g., C8 to C18)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];

start -> peak_tailing; start -> poor_retention;

peak_tailing -> sol_tailing1 [label="Analyte Ionization"]; peak_tailing -> sol_tailing2 [label="Silanol Interactions"]; peak_tailing -> sol_tailing3 [label="Ionic Analytes"];

poor_retention -> sol_retention1 [label="Analyte Too Polar"]; poor_retention -> sol_retention2 [label="Insufficient Hydrophobic Interaction"]; }

Troubleshooting workflow for Reversed-Phase Chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: Poor peak shape and retention time instability.

HILIC is very sensitive to the water content of the mobile phase and sample solvent.

  • Solution 1: Ensure Proper Column Equilibration. HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Solution 2: Match Sample Solvent to Mobile Phase. Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[14]

  • Solution 3: Control the Water Content of the Mobile Phase. The retention in HILIC is highly dependent on the water content of the mobile phase. Precise and consistent mobile phase preparation is crucial for reproducible results.

Data Presentation: Comparison of Purification Techniques

The following table provides illustrative data on the yield and purity of a hypothetical high molecular weight polar alcohol (e.g., 1-octadecanol) after purification by different methods. Actual results will vary depending on the specific compound, the nature and amount of impurities, and the precise experimental conditions.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key Considerations
Single Recrystallization 8595-9870-85Simple, cost-effective, but can have lower yield. Purity is highly dependent on slow crystal growth.
Multiple Recrystallizations 85>9950-70Can achieve very high purity, but at the cost of reduced yield with each successive recrystallization.[2]
Normal-Phase Flash Chromatography 8590-9780-95Good for removing impurities with significantly different polarity. Can be faster than recrystallization for obtaining a moderately pure product.
Reversed-Phase HPLC 85>9875-90Excellent for resolving impurities with similar polarity but different hydrophobicity. Can be more expensive and time-consuming for large-scale purification.
HILIC 85>9770-85Best suited for very polar compounds that are not retained by reversed-phase columns. Method development can be more complex.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a few drops of a potential solvent at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. If the solid dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Normal-Phase Flash Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[15]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the least polar mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column and Mobile Phase Selection: A C18 column is a common choice for separating hydrophobic molecules. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile or methanol.[16]

  • Method Development: Develop a gradient elution method, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase. This will elute more polar compounds first, followed by the less polar, more retained compounds.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent that is miscible with the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Injection and Data Acquisition: Inject the sample and run the gradient method. Monitor the elution of compounds using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Fraction Collection (for preparative HPLC): If purifying the compound, collect the fractions corresponding to the peak of the target alcohol.

  • Post-Purification: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation.

Protocol 4: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol-bonded silica) based on the specific polarity of your alcohol.

  • Mobile Phase Preparation: The mobile phase for HILIC consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.

  • Column Equilibration: HILIC columns require extensive equilibration (often 30-60 minutes or longer) with the initial mobile phase to ensure a stable and reproducible water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally the initial mobile phase composition, to ensure good peak shape.

  • Gradient Elution: Start with a high percentage of the organic solvent and run a gradient that increases the percentage of the aqueous component to elute the retained polar compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity as described for RP-HPLC.

graph PurificationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

crude_product [label="Crude High MW\nPolar Alcohol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_solid [label="Is the compound a solid\nwith good thermal stability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

polarity_check [label="Assess Polarity\n(e.g., via TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; normal_phase [label="Normal-Phase\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reversed_phase [label="Reversed-Phase\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hilic [label="HILIC", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

crude_product -> is_solid; is_solid -> recrystallization [label="Yes"]; is_solid -> chromatography [label="No / Complex Mixture"];

chromatography -> polarity_check;

polarity_check -> normal_phase [label="Moderately Polar"]; polarity_check -> reversed_phase [label="Weakly Polar / Nonpolar Character"]; polarity_check -> hilic [label="Very Polar"];

recrystallization -> pure_product; normal_phase -> pure_product; reversed_phase -> pure_product; hilic -> pure_product; }

Logical workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of [4-(Aminomethyl)oxan-4-yl]methanol and Other Bioisosteric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and pharmacokinetic properties of [4-(Aminomethyl)oxan-4-yl]methanol compared to contemporary scaffolds such as oxetanes, azaspiro[3.3]heptanes, and cubanes reveals distinct advantages and disadvantages inherent to each molecular framework. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by available data to inform scaffold selection in medicinal chemistry.

The quest for novel therapeutic agents with optimized ADME (absorption, distribution, metabolism, and excretion) properties is a central theme in modern drug discovery. The selection of a central scaffold is a critical decision that profoundly influences a molecule's developability. This guide focuses on the comparative analysis of the saturated heterocyclic scaffold, this compound, against three-dimensional bioisosteres that have gained prominence for their ability to confer favorable physicochemical properties: oxetanes, azaspiro[3.3]heptanes, and cubanes.

Executive Summary of Comparative Physicochemical Properties

The following table summarizes key in silico and experimental data for this compound and representative molecules from the compared scaffold classes. It is important to note that direct experimental data for this compound is limited, and thus, some values are predicted.

PropertyThis compoundOxetane (3-Aminooxetane)Azaspiro[3.3]heptane (2-Oxa-6-azaspiro[3.3]heptane)Cubane (Cubane-1-carboxylic acid)
Structure TetrahydropyranOxetaneSpiro[3.3]heptaneCubane
Calculated LogP (XLogP3-AA) -1.6-1.1-0.7[1]0.3[2]
Aqueous Solubility Predicted to be solubleHighSoluble in water[3]Data not available
PAMPA Permeability Predicted to be lowGenerally low to moderateData not availableData not available
Metabolic Stability Predicted to be relatively stableGenerally high[4]Data not availableHigh[5][6][7][8]

In-Depth Scaffold Analysis

This compound (Tetrahydropyran Scaffold)

The tetrahydropyran ring is a common motif in natural products and synthetic drugs. Its saturated, sp³-rich character offers a three-dimensional framework, moving away from the "flatland" of aromatic rings. The presence of the oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and target interactions. The 1,4-disubstitution pattern with both an aminomethyl and a hydroxymethyl group suggests a highly polar nature, which is reflected in its predicted low LogP value. While this polarity can be advantageous for aqueous solubility, it may pose a challenge for membrane permeability. The tetrahydropyran ring itself is generally considered to be metabolically stable.

Oxetane Scaffolds

Oxetanes are four-membered cyclic ethers that have gained significant attention as versatile building blocks in medicinal chemistry.[4] They are often used to replace gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility while reducing lipophilicity.[4] The strained four-membered ring imparts unique conformational properties. For instance, 3-aminooxetane, a representative example, has a low calculated LogP, indicating its hydrophilic character. The introduction of an oxetane ring into a molecule has been shown to improve pharmacokinetic properties.

Azaspiro[3.3]heptane Scaffolds

Azaspiro[3.3]heptanes are rigid, three-dimensional scaffolds that have been explored as bioisosteres for piperidines and other six-membered heterocycles. Their spirocyclic nature provides a well-defined exit vector for substituents, which can be advantageous for probing protein binding pockets. 2-Oxa-6-azaspiro[3.3]heptane, for example, is predicted to have a low LogP value and is soluble in water, suggesting it can be used to impart hydrophilicity.[1][3] The rigid structure can also lead to improved metabolic stability.

Cubane Scaffolds

Cubane is a highly strained, synthetic hydrocarbon with a unique cubic geometry. It is considered an ideal bioisostere for a benzene ring due to its similar size and geometry, but with a non-aromatic, sp³-rich character.[5][6][7][8] This replacement can lead to significant improvements in metabolic stability and aqueous solubility.[5] Cubane-1-carboxylic acid, a simple functionalized cubane, has a predicted positive LogP value, suggesting a more lipophilic character compared to the other scaffolds discussed here.[2] Despite its strain, the cubane core is kinetically stable.[9]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro ADME assays are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Preparation of Phases: Prepare n-octanol saturated with water (or a relevant aqueous buffer, e.g., PBS pH 7.4) and water (or buffer) saturated with n-octanol.

  • Compound Dissolution: Dissolve a small, accurately weighed amount of the test compound in the aqueous phase to a known concentration.

  • Partitioning: In a glass vial, mix equal volumes of the compound-containing aqueous phase and the saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Kinetic Aqueous Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent (typically DMSO).

  • Serial Dilution: Create a series of dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each dilution to a 96-well microplate. Then, add a larger, fixed volume of an aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Incubation and Precipitation: Shake the microplate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for precipitation of the compound.

  • Separation of Undissolved Compound: Separate the precipitated compound from the saturated solution, typically by filtration using a filter plate or by centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[10]

  • Acceptor Plate Preparation: A 96-well acceptor plate is filled with an aqueous buffer (e.g., PBS pH 7.4), which may contain a small percentage of an organic co-solvent to improve the solubility of the permeated compound.

  • Donor Plate Preparation: The test compound is dissolved in the same buffer as the acceptor plate to a known concentration and added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.[7]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Preparation of Incubation Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer solution (e.g., phosphate buffer, pH 7.4).[11][12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, at a low final concentration) to the pre-incubated mixture. Initiate the metabolic reaction by adding a solution of NADPH, a required cofactor for many metabolic enzymes.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[11][12]

Visualizing Biological Context: Signaling Pathways

The choice of a scaffold is often dictated by the biological target and its associated signaling pathway. Many drug targets are G-protein coupled receptors (GPCRs), which play a crucial role in cellular communication. The following diagram illustrates a generalized GPCR signaling cascade, a common pathway where molecules containing these scaffolds might act as ligands.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Ligand Ligand (e.g., Serotonin) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_alpha (GDP-bound) GPCR->G_alpha Activates G_alpha_active (GTP-bound) G_alpha->G_alpha_active GDP -> GTP G_beta_gamma Gβγ Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_beta_gamma->Effector Modulates G_alpha_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Activates

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

This diagram illustrates the activation of a GPCR by an extracellular ligand, leading to the activation of an intracellular G-protein and subsequent downstream signaling cascades.[5][11][13][14][15][16] For instance, serotonin receptors (5-HT receptors) are a large family of GPCRs that are activated by the neurotransmitter serotonin.[13][17][18][19]

Logical Workflow for Scaffold Performance Evaluation

The process of evaluating and comparing different scaffolds in a drug discovery project follows a logical progression, from initial design and synthesis to a series of in vitro assays that inform on the potential in vivo behavior of the resulting compounds.

Scaffold_Evaluation_Workflow cluster_physchem Physicochemical Tests cluster_adme ADME Assays A Scaffold Selection (this compound, Oxetane, Azaspiro[3.3]heptane, Cubane) B Synthesis of Analog Library A->B C Physicochemical Profiling B->C D In Vitro ADME Assays B->D E In Vitro Biology/ Target Engagement B->E F Data Analysis & Structure-Activity Relationship (SAR) C->F C1 LogP/LogD C2 Aqueous Solubility D->F D1 PAMPA Permeability D2 Metabolic Stability (Microsomes, Hepatocytes) E->F G Lead Optimization F->G G->A Iterative Design

Caption: Workflow for comparative evaluation of medicinal chemistry scaffolds.

This workflow highlights the iterative nature of drug discovery, where the properties of different scaffolds are systematically evaluated to guide the design of improved compounds.

References

A Comparative Guide to the Biological Activity of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of a novel series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. The data presented is based on experimental findings from in vitro studies and is intended to inform researchers on the potential of these compounds as anticancer agents. Detailed experimental protocols and visual representations of workflows and potential signaling pathways are included to support further investigation and drug development efforts.

Comparative Cytotoxic Activity

The in vitro cytotoxic activity of the synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below. Bendamustine and Vorinostat were used as positive controls for comparison.[1]

CompoundR GroupA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
11b 2-Me0.180.250.33
11d 4-Me0.220.080.21
11h 4-Cl0.190.080.15
11k 4-F0.250.090.14
12c 3,4-diCl0.310.120.14
Bendamustine N/A15.425.733.1
Vorinostat N/A2.83.54.1

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the oxane derivatives and control drugs for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution is analyzed using propidium iodide (PI) staining of DNA followed by flow cytometry.[5][6][7][8]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat MDA-MB-231 cells with the test compounds for 24 hours, then harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Apoptosis is detected by flow cytometry using a dual staining method with Annexin V-FITC and Propidium Iodide (PI).[9][10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat MDA-MB-231 cells with the test compounds for 24 hours, then harvest the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualized Workflows and Pathways

G cluster_workflow Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis & Cell Cycle Analysis start Start: Cancer Cell Culture (A549, MDA-MB-231, HeLa) seed Seed cells in 96-well plates start->seed treat Treat with Oxane Derivatives (various concentrations) seed->treat mtt_add Add MTT Reagent treat->mtt_add harvest Harvest Cells treat->harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (490nm) mtt_solubilize->mtt_read end End: Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt_read->end fix Fixation (Ethanol) harvest->fix stain_annexin Stain with Annexin V/PI harvest->stain_annexin stain_pi Stain with PI fix->stain_pi flow_cycle Analyze Cell Cycle stain_pi->flow_cycle flow_apoptosis Analyze Apoptosis stain_annexin->flow_apoptosis flow_cycle->end flow_apoptosis->end

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

G cluster_pathway Hypothetical Signaling Pathway for Oxane Derivative-Induced Apoptosis Oxane 1-Oxa-4-azaspiro Derivative Cell Cancer Cell Oxane->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces G2M G2/M Phase Arrest Cell->G2M Induces Mito Mitochondrial Stress ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for oxane derivatives.

References

Comparative Analysis of [4-(Aminomethyl)oxan-4-yl]methanol Analogues: A Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a framework for conducting structure-activity relationship (SAR) studies on [4-(Aminomethyl)oxan-4-yl]methanol analogues. While a comprehensive SAR study for this specific class of compounds is not currently available in the public domain, this document outlines the necessary experimental protocols and data presentation strategies based on established practices in medicinal chemistry for related heterocyclic compounds. The aim is to equip researchers with a foundational methodology to explore the therapeutic potential of this novel chemical scaffold.

Introduction

The this compound core represents a unique and relatively unexplored scaffold in drug discovery. Its three-dimensional structure, featuring a geminally disubstituted oxane ring, offers a distinct spatial arrangement of functional groups that could lead to novel interactions with biological targets. SAR studies are crucial to understanding how modifications to this core structure influence biological activity, thereby guiding the design of more potent and selective therapeutic agents. This guide will detail the hypothetical design, synthesis, and evaluation of a library of analogues to elucidate these relationships.

Design and Synthesis of Analogue Library

A systematic SAR study involves the synthesis of a library of analogues with modifications at key positions of the this compound scaffold. The primary points of diversification would be the aminomethyl and hydroxymethyl groups, as well as the oxane ring itself.

Table 1: Proposed Analogue Library of this compound

Analogue ID R1 (at Aminomethyl) R2 (at Hydroxymethyl) Oxane Ring Modification Hypothesized Target Interaction
Parent HHNoneBaseline
A-1 MethylHNoneExplore steric effects at the amino group
A-2 EthylHNoneFurther explore steric hindrance
A-3 CyclopropylHNoneIntroduce conformational restriction
H-1 HMethylNoneInvestigate the role of the hydroxyl group
H-2 HPhenylNoneIntroduce aromatic interactions
O-1 HH5-FluoroModulate pKa and metabolic stability
O-2 HHThiane (Sulfur replacing Oxygen)Alter hydrogen bonding capacity
Experimental Protocol: General Synthesis of this compound Analogues

A potential synthetic route to the parent compound and its N-substituted analogues could start from a suitable 4-oxaspiro[2.5]octane precursor.

  • Epoxide Ring Opening: The epoxide ring of 4-oxaspiro[2.5]octane can be opened with a nitrogen nucleophile, such as an azide or a primary amine, under basic or Lewis acid-catalyzed conditions.

  • Reduction/Alkylation: If an azide is used, it can be reduced to the primary amine. For N-substituted analogues, reductive amination with an appropriate aldehyde or ketone can be performed.

  • Hydroxymethyl Group Formation: The ester group on the precursor can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride.

Note: This is a generalized protocol. Specific reaction conditions would need to be optimized for each analogue.

Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. Given the structural motifs, potential applications could include inhibitors of enzymes such as kinases or proteases, or ligands for G-protein coupled receptors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to screen for kinase inhibitors.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 5 µL of test compound (at various concentrations) to the wells of a 384-well plate.

    • Add 10 µL of a mixture of kinase and substrate peptide to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and SAR Analysis

The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.

Table 2: Hypothetical Biological Data for this compound Analogues

Analogue ID Structure Kinase Inhibition IC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (CC50/IC50)
Parent [Structure of Parent]>100>100-
A-1 [Structure of A-1]50.2>100>2
A-2 [Structure of A-2]85.7>100>1.2
A-3 [Structure of A-3]15.380.55.3
H-1 [Structure of H-1]>100>100-
H-2 [Structure of H-2]5.825.14.3
O-1 [Structure of O-1]12.175.26.2
O-2 [Structure of O-2]98.4>100>1
  • Small, conformationally restricted N-substituents (e.g., cyclopropyl in A-3) may be beneficial for activity.

  • The primary hydroxyl group appears to be important, and its modification to an aromatic group (H-2) significantly enhances potency, suggesting a potential pi-stacking interaction in the binding site.

  • Modification of the oxane ring with an electron-withdrawing group (O-1) improves activity, possibly by altering the electronics or metabolic stability of the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Analogue Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Kinase Inhibition) characterization->primary_assay Test Compounds dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary Assay (e.g., Cytotoxicity) dose_response->secondary_assay sar_analysis SAR Analysis secondary_assay->sar_analysis Biological Data lead_identification Lead Identification sar_analysis->lead_identification

Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of novel chemical entities.

Hypothetical Signaling Pathway

If the analogues are found to inhibit a specific kinase, for example, a receptor tyrosine kinase (RTK), the following diagram illustrates the general signaling pathway they would modulate.

signaling_pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization rtk->dimerization analogue This compound Analogue autophosphorylation Autophosphorylation analogue->autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) autophosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical this compound analogue.

Conclusion

The this compound scaffold presents an intriguing starting point for the development of new therapeutic agents. Although specific SAR data is not yet available, this guide provides a comprehensive roadmap for researchers to undertake such studies. By systematically synthesizing and evaluating a diverse library of analogues, it will be possible to unlock the therapeutic potential of this novel chemical class. The methodologies outlined herein are intended to serve as a robust foundation for these future research endeavors.

A Comparative Analysis of PAT-1251, a Novel LOXL2 Inhibitor, and Existing Therapies for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the preclinical efficacy of [4-(Aminomethyl)oxan-4-yl]methanol derivative, PAT-1251, against established antifibrotic agents, pirfenidone and nintedanib, in the context of idiopathic pulmonary fibrosis (IPF).

This guide provides a comprehensive comparison of the novel Lysyl Oxidase-Like 2 (LOXL2) inhibitor, PAT-1251, with the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective mechanisms of action, supported by preclinical efficacy data from the widely utilized bleomycin-induced lung fibrosis mouse model.

Executive Summary

Idiopathic pulmonary fibrosis is a chronic, progressive, and fatal lung disease with limited therapeutic options. The current frontline treatments, pirfenidone and nintedanib, aim to slow the progression of the disease but do not offer a cure. PAT-1251, a derivative of this compound, represents a novel therapeutic approach by targeting LOXL2, a key enzyme in the fibrotic cascade. This document synthesizes the available preclinical data to facilitate a direct comparison of their antifibrotic efficacy.

Quantitative Efficacy Comparison

The following table summarizes the preclinical efficacy of PAT-1251, pirfenidone, and nintedanib in the bleomycin-induced lung fibrosis mouse model, a standard for evaluating potential IPF therapies. The primary endpoint for comparison is the Ashcroft score, a semi-quantitative measure of lung fibrosis.

Compound Mechanism of Action Dosage Regimen (in Bleomycin Mouse Model) Bleomycin (Vehicle) Group Mean Ashcroft Score Treated Group Mean Ashcroft Score Reference
PAT-1251 Lysyl Oxidase-Like 2 (LOXL2) InhibitorOnce daily, oral3.70.9[1]
Pirfenidone Multi-faceted: Anti-fibrotic, Anti-inflammatory, Antioxidant (primarily TGF-β modulation)200 mg/kg, twice daily (b.i.d.)3.71 ± 0.322.42 ± 0.28[2][3]
Nintedanib Multi-Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)50 mg/kg, twice daily (b.i.d.)3.5 ± 0.232.58 ± 0.36[2][3]
Mechanism of Action and Signaling Pathways

The therapeutic strategies of PAT-1251, pirfenidone, and nintedanib are distinct, targeting different nodes in the pathogenesis of pulmonary fibrosis.

PAT-1251: Targeting Extracellular Matrix Stiffening

PAT-1251 is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting LOXL2, PAT-1251 prevents the stiffening of the lung tissue, a hallmark of fibrosis, and may also interfere with pro-fibrotic signaling pathways activated by mechanical stress.

LOXL2_Pathway cluster_ecm Extracellular Matrix cluster_cell Fibroblast Procollagen Pro-collagen Collagen Collagen Fibers Procollagen->Collagen CrosslinkedCollagen Cross-linked Collagen (Stiffened ECM) Collagen->CrosslinkedCollagen Cross-linking FibroblastActivation Fibroblast Activation & Proliferation CrosslinkedCollagen->FibroblastActivation Mechanical Stress Signaling LOXL2 LOXL2 LOXL2->Collagen PAT1251 PAT-1251 PAT1251->LOXL2 Inhibits

PAT-1251 inhibits LOXL2-mediated collagen cross-linking.

Pirfenidone: A Multi-pronged Antifibrotic Approach

Pirfenidone exerts its effects through a combination of antifibrotic, anti-inflammatory, and antioxidant mechanisms. A key action is the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β), which in turn reduces fibroblast proliferation and collagen synthesis.

Pirfenidone_Pathway TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast Activates Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Collagen Collagen Synthesis Myofibroblast->Collagen Pirfenidone Pirfenidone Pirfenidone->TGFb Downregulates Pirfenidone->Fibroblast Inhibits Proliferation

Pirfenidone modulates TGF-β signaling and fibroblast activity.

Nintedanib: Inhibition of Pro-fibrotic Growth Factor Signaling

Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, including the receptors for Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). By blocking these signaling pathways, nintedanib inhibits the proliferation, migration, and differentiation of fibroblasts.

Nintedanib_Pathway cluster_receptors Tyrosine Kinase Receptors VEGFR VEGFR Downstream Downstream Pro-fibrotic Signaling Pathways (e.g., MAPK, PI3K/Akt) VEGFR->Downstream FGFR FGFR FGFR->Downstream PDGFR PDGFR PDGFR->Downstream Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Fibroblast_effects Fibroblast Proliferation, Migration & Differentiation Downstream->Fibroblast_effects

Nintedanib blocks multiple tyrosine kinase receptor pathways.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this comparison guide.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is the most widely used preclinical model for IPF.

  • Objective: To induce lung fibrosis in mice that mimics key features of human IPF.

  • Methodology:

    • Animal Model: C57BL/6 mice, 8-10 weeks old, are commonly used due to their susceptibility to bleomycin-induced fibrosis.

    • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).

    • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.

    • Treatment: Test compounds (PAT-1251, pirfenidone, nintedanib) or vehicle are administered, typically via oral gavage, starting at a specified time point post-bleomycin instillation (e.g., day 7 for a therapeutic regimen) and continued for a defined period (e.g., 14-21 days).

    • Endpoint Analysis: At the end of the study period, mice are euthanized, and lung tissues are harvested for histological and biochemical analysis.

Bleomycin_Workflow Start C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia Instillation Intratracheal Instillation (Bleomycin or Saline) Anesthesia->Instillation Treatment Daily Oral Gavage (Drug or Vehicle) Instillation->Treatment Termination Euthanasia (Day 14 or 21) Treatment->Termination Analysis Lung Tissue Harvest & Analysis Termination->Analysis

General workflow for the bleomycin-induced lung fibrosis model.
Histological Assessment of Lung Fibrosis (Ashcroft Score)

  • Objective: To semi-quantitatively score the severity of lung fibrosis from histological sections.[4][5][6][7][8][9][10]

  • Methodology:

    • Tissue Processing: Lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (typically 5 µm).

    • Staining: Sections are stained with Masson's trichrome or Hematoxylin and Eosin (H&E) to visualize collagen (blue/green with Masson's trichrome) and overall lung architecture.

    • Scoring: A pathologist, blinded to the treatment groups, examines the lung sections under a microscope. Multiple fields of view are scored using the Ashcroft scale, which grades fibrosis from 0 (normal lung) to 8 (total fibrous obliteration of the field).

    • Data Analysis: The scores from all fields are averaged to provide a mean Ashcroft score for each animal.

Biochemical Quantification of Lung Collagen (Hydroxyproline Assay)
  • Objective: To quantitatively measure the total collagen content in lung tissue as an indicator of fibrosis.[11][12][13][14]

  • Methodology:

    • Tissue Preparation: A portion of the lung tissue is weighed and then hydrolyzed in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours. This process breaks down the tissue and releases the constituent amino acids, including hydroxyproline, which is almost exclusively found in collagen.

    • Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent (e.g., Chloramine-T).

    • Colorimetric Reaction: A chromogen (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

    • Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 560 nm).

    • Quantification: The hydroxyproline concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can then be estimated based on the fact that hydroxyproline constitutes approximately 13.5% of collagen by weight.

References

In Vivo Validation of Small Molecule Inhibitors Targeting DNA Damage Repair Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel oncology therapeutics has led to a significant focus on targeting the DNA damage response (DDR) pathways, which are critical for cancer cell survival. This guide provides a comparative overview of the in vivo validation of therapeutic targets for compounds structurally analogous to [4-(Aminomethyl)oxan-4-yl]methanol, focusing on two key DDR proteins: DNA-dependent protein kinase (DNA-PK) and Poly(ADP-ribose) polymerase (PARP).

Due to the limited availability of public data on the specific in vivo validation of this compound compounds, this guide presents a comparative analysis of well-characterized inhibitors targeting DNA-PK and PARP. These inhibitors, AZD7648, Peposertib (M3814), and Olaparib, serve as relevant benchmarks for understanding the in vivo validation process and the therapeutic potential of targeting these pathways.

Comparative Efficacy of DNA-PK and PARP Inhibitors in Preclinical Models

The following tables summarize the in vivo efficacy of selected DNA-PK and PARP inhibitors in various cancer xenograft models. These data highlight the potential of these agents to inhibit tumor growth, both as monotherapies and in combination with other cancer treatments.

Table 1: In Vivo Efficacy of DNA-PK Inhibitors

CompoundTherapeutic TargetCancer ModelDosing RegimenKey Efficacy ReadoutReference
AZD7648 DNA-PKFaDu ATM KO Xenograft75mg/kg71% inhibition of γH2AX, 98% inhibition of pDNA-PK (S2056), 95% inhibition of pRPA32 (S4/8) at 2h post-dose.[1][1]
HOC84 Ovarian Cancer PDX37.5 mg/kg, twice daily, 5 days on/2 days off + PLD (2.5 mg/kg weekly)Stabilized tumor growth.[2][2]
Peposertib (M3814) DNA-PKHeLa Cervical Cancer XenograftNot specified + Ionizing Radiation (IR)Significant reduction in tumor burden.[3][3]
MDA-MB-231 TNBC XenograftNot specified + PLDStrong anti-tumor efficacy.[4][4]
Patient-Derived AML Xenograft25 mg/kg, twice a day for 14 days + CPX-351Profound cytoreduction compared to CPX-351 alone.[5][5]

Table 2: In Vivo Efficacy of PARP Inhibitor

CompoundTherapeutic TargetCancer ModelDosing RegimenKey Efficacy ReadoutReference
Olaparib PARPBRCA2-mutated Ovarian Cancer XenograftNot specifiedGreatly inhibited tumor growth alone and in combination with carboplatin.[6][7][6][7]
NGP Neuroblastoma XenograftNot specified88% PARP inhibition as a single agent; 100% with topotecan/cyclophosphamide.[8][8]
Granta-519 Mantle Cell Lymphoma XenograftNot specifiedSignificantly impaired tumor growth and increased overall survival.[9][9]
ATM-deficient Lymphoid Tumor XenograftNot specifiedSignificantly reduced tumor load and increased survival.[9][9]

Experimental Protocols for In Vivo Target Validation

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies of DNA-PK and PARP inhibitors.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, NGP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a small volume of saline or Matrigel) is injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDXs), tumor fragments are surgically implanted.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

    • Drug Formulation: Inhibitors are formulated in a suitable vehicle for the route of administration (e.g., oral gavage, intravenous injection).[4]

    • Dosing: The specified dose and schedule of the inhibitor and any combination therapy (e.g., chemotherapy, radiation) are administered.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, body weight changes, and specific pharmacodynamic markers.

  • Pharmacodynamic Analysis: At the end of the study, tumors are often excised for analysis of target engagement and downstream effects. This can include:

    • Immunohistochemistry (IHC): To detect biomarkers such as γH2AX (a marker of DNA double-strand breaks), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[6][7]

    • Western Blotting: To quantify the levels of phosphorylated proteins (e.g., pDNA-PKcs, pRPA32) or PAR levels to confirm target inhibition.[1][2]

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of treatment effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic strategy.

DNA_PK_Signaling_Pathway DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/Ku80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex activates Apoptosis Apoptosis DNA_PKcs->Apoptosis DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival AZD7648 AZD7648 / Peposertib AZD7648->Inhibition Inhibition->DNA_PKcs

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PARylation PARylation PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse & DSB PARP1->Replication_Fork_Collapse inhibition leads to BER_Complex BER Repair Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair HR_Repair Homologous Recombination Repair Replication_Fork_Collapse->HR_Repair repaired by Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) Replication_Fork_Collapse->Synthetic_Lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival Olaparib Olaparib Olaparib->Inhibition Inhibition->PARP1

Caption: PARP signaling in base excision repair (BER) and the principle of synthetic lethality.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation in Immunocompromised Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Inhibitor +/- Combination) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Met? (e.g., tumor size, time) data_collection->endpoint endpoint->treatment No analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis Yes end End analysis->end

References

A Comparative Guide to Oxane-Based Anticancer Agents: Paclitaxel vs. Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two prominent oxane-containing microtubule inhibitors, Paclitaxel and its semi-synthetic analogue, Docetaxel. Both are staples in the treatment of a variety of cancers, including breast, ovarian, and non-small cell lung cancer.[1] While sharing a common mechanism of action, subtle structural differences lead to variations in their biological activity. This document outlines their comparative cytotoxicity, effects on the cell cycle, and induction of apoptosis, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Paclitaxel and Docetaxel across various cancer cell lines as reported in several studies. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the duration of drug exposure and the assay method used.[2][3]

Table 1: Comparative Cytotoxicity (IC50 in nM) in Breast Cancer Cell Lines

Cell LinePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Key ObservationsReference(s)
MCF-7~102-4Docetaxel demonstrates greater potency in this cell line.[1][4]
MDA-MB-231~15~4Docetaxel shows higher cytotoxicity.[1][4]
MDA-MB-435Higher than DocetaxelLower than PaclitaxelDocetaxel is more potent.[4]

Table 2: Comparative Cytotoxicity (IC50 in ng/mL) in Gynecologic and Breast Cancer Cell Lines

Cell Line TypePaclitaxel IC50 Range (ng/mL)Docetaxel IC50 Range (ng/mL)Key ObservationsReference(s)
Gynecologic and Breast Cancer (14 cell lines)3.7 - 6605.4 - 540In some sensitive cell lines, Docetaxel was more active, while in others, Paclitaxel showed greater activity.[3][5]

Table 3: Comparative Cytotoxicity in Human Neuroblastoma Cell Lines

Cell LinePaclitaxel/Docetaxel IC50 RatioKey ObservationsReference(s)
SH-SY5Y, BE(2)M17, CHP1002 to 11Docetaxel was consistently more cytotoxic than Paclitaxel.[3][6]

Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis

Both Paclitaxel and Docetaxel exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing the dynamic instability necessary for normal mitotic spindle function.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][7]

Preclinical studies suggest that Docetaxel has a higher affinity for β-tubulin and is approximately twice as potent as Paclitaxel in inhibiting microtubule depolymerization.[1] This may contribute to the generally lower IC50 values observed for Docetaxel in many cell lines.[1][3][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are standard protocols for the key experiments cited in the comparison of Paclitaxel and Docetaxel.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Paclitaxel and Docetaxel for a specified duration (e.g., 48 or 72 hours).[4]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration.[4]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with Paclitaxel or Docetaxel at predetermined concentrations for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and RNase removes RNA to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with Paclitaxel or Docetaxel at concentrations known to induce apoptosis.

  • Cell Harvesting: Harvest the treated cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[2]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Taxane_Signaling_Pathway Paclitaxel Paclitaxel beta_tubulin β-tubulin Subunit Paclitaxel->beta_tubulin Docetaxel Docetaxel beta_tublin beta_tublin Docetaxel->beta_tublin Microtubule_Stabilization Microtubule Stabilization beta_tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Taxane-induced cell death pathway.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with Paclitaxel or Docetaxel Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Drug_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: In vitro experimental workflow.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival Akt->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: Simplified PI3K/Akt signaling pathway.

References

Comparative study of synthetic routes to substituted oxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted oxane (tetrahydropyran, THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules. The stereocontrolled synthesis of these six-membered oxygen heterocycles is, therefore, a critical endeavor in modern organic chemistry. This guide provides a comparative overview of several prominent synthetic routes to substituted oxanes, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Key Synthetic Strategies at a Glance

Several powerful methodologies have been developed for the stereoselective construction of substituted oxane rings. This guide focuses on four widely employed strategies:

  • Prins Cyclization: A classic yet continually evolving acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran-4-ol or related structures.

  • Intramolecular Williamson Ether Synthesis: A fundamental approach involving the cyclization of a halo- or sulfonyloxy-alcohol via an intramolecular SN2 reaction to form the oxane ring.

  • Organocatalytic Oxa-Michael Addition: An asymmetric intramolecular cyclization of a hydroxyl group onto an α,β-unsaturated system, often catalyzed by chiral amines or phosphoric acids, providing excellent stereocontrol.

  • Gold-Catalyzed Intramolecular Hydroalkoxylation: A modern method utilizing the carbophilic nature of gold catalysts to activate an alkyne or allene for intramolecular attack by a hydroxyl group, leading to the formation of the oxane ring.

Comparative Performance Data

The following table summarizes quantitative data for representative examples of each synthetic strategy, highlighting their respective strengths in terms of yield and stereoselectivity.

MethodCatalyst/ReagentSubstrate ExampleYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Prins Cyclization BiCl₃ (1.0 mmol)Vinylsilyl alcohol and 4-nitrobenzaldehyde40%>20:1N/A[Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid (2023)][1][2]
Prins Cyclization TMSOTf (10 mol%)Allylic geminal bissilyl alcohol and aldehydeHighExcellentN/A[Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans (2021)][3]
Intramolecular WES NaH4-bromobutanolHighN/AN/A[Williamson Ether Synthesis - Chemistry Steps][4]
Organocatalytic Oxa-MA Bifunctional Thiourea (5 mol%)ortho-Hydroxyphenyl-substituted para-quinone methide and isatin-derived enoateup to 98%>20:1>99%[Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions (2016)][5]
Organocatalytic Oxa-MA Bifunctional Iminophosphorane (BIMP) (15 mol%)Alcohol tethered to α,β-unsaturated ester52%N/A94:6 er[Catalytic Enantioselective Intramolecular Oxa-Michael Reaction (2023)][6]
Gold-Catalyzed Cyclization Ph₃PAuCl (10 mol%) / AgNTf₂ (10 mol%)Bis-propargylic alcohol34% (cis)1:1.2 (cis:trans)N/A[An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans (2024)]

Mechanistic Overviews and Logical Workflows

The following diagrams illustrate the fundamental transformations and logical workflows for each of the discussed synthetic routes.

Prins_Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Intermediate Homoallylic_Alcohol->Oxocarbenium Aldehyde Aldehyde Aldehyde->Oxocarbenium Acid_Catalyst Lewis or Brønsted Acid Acid_Catalyst->Oxocarbenium Cyclization 6-endo-trig Cyclization Oxocarbenium->Cyclization Intramolecular Attack Tetrahydropyran Substituted Tetrahydropyran Cyclization->Tetrahydropyran Nucleophilic Trapping / Deprotonation

Prins Cyclization Pathway

Williamson_Ether_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Halo_Alcohol δ-Hydroxy Alkyl Halide (or Sulfonate) Alkoxide Alkoxide Intermediate Halo_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2 Intramolecular SN2 Cyclization Alkoxide->SN2 Oxane Substituted Oxane SN2->Oxane Ring Closure

Intramolecular Williamson Ether Synthesis Workflow

Oxa_Michael_Addition cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product Hydroxy_Enone δ-Hydroxy-α,β- unsaturated Carbonyl Activation Activation of Michael Acceptor Hydroxy_Enone->Activation Organocatalyst Chiral Organocatalyst (e.g., Thiourea, Phosphoric Acid) Organocatalyst->Activation H-Bonding Cyclization Intramolecular Oxa-Michael Addition Activation->Cyclization Nucleophilic Attack Chiral_Oxane Enantioenriched Substituted Oxane Cyclization->Chiral_Oxane Protonation

Organocatalytic Intramolecular Oxa-Michael Addition

Gold_Catalyzed_Cyclization cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product Alkynyl_Alcohol Alkynyl or Allenyl Alcohol Pi_Activation π-Activation of Alkyne/Allene Alkynyl_Alcohol->Pi_Activation Gold_Catalyst Gold(I) Catalyst Gold_Catalyst->Pi_Activation Cyclization 6-endo-dig Cyclization Pi_Activation->Cyclization Intramolecular Hydroalkoxylation Functionalized_Oxane Functionalized Oxane Cyclization->Functionalized_Oxane Protodeauration

Gold-Catalyzed Intramolecular Hydroalkoxylation

Detailed Experimental Protocols

Prins Cyclization: Synthesis of a Polysubstituted Halogenated Tetrahydropyran[1][2]

Reaction: Silyl-Prins cyclization of a vinylsilyl alcohol with an aldehyde.

Procedure: To a solution of the vinylsilyl alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in a suitable solvent, the Lewis acid (e.g., BiCl₃, 1.0 mmol) is added at the specified temperature. The reaction is stirred until completion (monitored by TLC). Upon completion, the reaction mixture is quenched, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired tetrahydropyran derivative.

Note: The choice of Lewis acid can significantly influence the reaction pathway and stereochemical outcome.[1][2]

Intramolecular Williamson Ether Synthesis: Formation of Tetrahydrofuran[4][7]

Reaction: Cyclization of 4-iodobutane-1-ol.

Procedure: To a stirring suspension of sodium hydride (NaH) in an anhydrous solvent such as DMF or THF, a solution of the haloalcohol (e.g., 4-iodobutane-1-ol) in the same solvent is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by distillation or column chromatography.

Organocatalytic Oxa-Michael Addition: Asymmetric Synthesis of Chromans[5]

Reaction: Domino oxa-Michael/1,6-addition of ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates.

Procedure: In a reaction vial, the ortho-hydroxyphenyl-substituted para-quinone methide (0.10 mmol), the isatin-derived enoate (0.12 mmol), and the bifunctional thiourea organocatalyst (5 mol%) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL). The reaction mixture is stirred at room temperature for the specified time (typically 12-48 hours) until completion as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel to give the desired chroman derivative.

Gold-Catalyzed Cyclization: Synthesis of cis-2,6-Disubstituted Tetrahydropyrans

Reaction: Gold-catalyzed Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence from bis-propargylic alcohols.

Procedure: To a solution of the bis-propargylic alcohol, methanol (2 eq.), and water (10 eq.) in 1,2-dichloroethane, Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%) are added at room temperature. The mixture is then stirred at 50 °C for 5 hours. After completion of the reaction, the solvent is removed in vacuo, and the crude product is subjected to SiO₂ column chromatography to isolate the desired 2,6-disubstituted tetrahydropyran.

Conclusion

The synthesis of substituted oxanes can be achieved through a variety of powerful and stereoselective methods. The Prins cyclization offers a convergent and versatile approach, particularly for the synthesis of polysubstituted systems, with the choice of Lewis acid being crucial for controlling the reaction outcome.[1][2] The Intramolecular Williamson Ether Synthesis remains a robust and straightforward method, especially when the precursor halo-alcohols are readily accessible.[4] For the synthesis of highly enantioenriched oxanes, Organocatalytic Intramolecular Oxa-Michael Additions have emerged as a premier strategy, providing excellent yields and stereoselectivities under mild conditions.[5][6] Finally, Gold-Catalyzed Cyclizations represent a modern and efficient method for accessing functionalized oxanes from unsaturated alcohol precursors, proceeding under mild catalytic conditions. The selection of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, substrate availability, and the required functional group tolerance.

References

A Comparative Performance Analysis of [4-(Aminomethyl)oxan-4-yl)methanol in Cellular Assays for PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the performance of [4-(Aminomethyl)oxan-4-yl)methanol, hereafter referred to as Compound A, in key cellular assays. Its efficacy is compared against two alternative compounds in the context of inhibiting the PI3K/Akt signaling pathway in the MCF-7 human breast cancer cell line. The alternatives are a fictional potent PI3K inhibitor, Compound B, and a standard chemotherapeutic agent, Doxorubicin (serving as Compound C).

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers. This makes it a prime target for therapeutic intervention. This guide presents hypothetical data to illustrate a comparative analysis framework.

Performance Overview

Compound A demonstrates moderate cytotoxic effects and effectively inhibits the PI3K/Akt pathway, as evidenced by a reduction in Akt phosphorylation and an induction of apoptosis. While not as potent as the dedicated PI3K inhibitor, Compound B, it shows a more targeted mechanism of action compared to the broad-spectrum cytotoxic effects of Doxorubicin.

Quantitative Data Summary

The performance of Compound A, Compound B, and Doxorubicin was evaluated in three distinct cellular assays: a cell viability assay (MTT), a mechanism-specific in-cell western for p-Akt, and an apoptosis assay (Caspase-3/7 activity). The results are summarized below.

Table 1: Comparative Cytotoxicity in MCF-7 Cells (MTT Assay)

CompoundTreatment Time (hours)IC50 (µM)
Compound A 4815.2
Compound B 481.8
Doxorubicin 480.5

Table 2: Inhibition of Akt Phosphorylation in MCF-7 Cells (In-Cell Western)

CompoundConcentration (µM)% Inhibition of p-Akt
Compound A 1065%
Compound B 1092%
Doxorubicin 105%

Table 3: Induction of Apoptosis in MCF-7 Cells (Caspase-3/7 Activity)

CompoundConcentration (µM)Fold Increase in Caspase-3/7 Activity
Compound A 153.2
Compound B 24.5
Doxorubicin 0.56.8

Visualizing Experimental Design and Biological Pathways

To elucidate the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow A MCF-7 Cell Culture B Compound Treatment (A, B, Doxorubicin) A->B C MTT Assay (Cell Viability) B->C D In-Cell Western (p-Akt Quantification) B->D E Caspase-3/7 Assay (Apoptosis) B->E F Data Analysis & Comparison C->F D->F E->F

Caption: A streamlined workflow for comparing the cellular effects of the test compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis CompA Compound A CompA->PI3K Inhibits CompB Compound B CompB->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Compounds A and B.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Compound Preparation
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solutions: All compounds were dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C. Working solutions were prepared by diluting the stock in the culture medium to the final desired concentrations.

MTT Cell Viability Assay
  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The medium was replaced with fresh medium containing serial dilutions of Compound A, Compound B, or Doxorubicin. A vehicle control (DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

In-Cell Western Assay for p-Akt (Ser473)
  • Cell Seeding and Treatment: Cells were seeded in a 96-well plate and treated with the compounds at the indicated concentrations for 6 hours.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 20 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wells were blocked with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Cells were incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and a normalization antibody (e.g., anti-Actin).

  • Secondary Antibody Incubation: After washing, cells were incubated with corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Quantification: The plate was scanned on an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of p-Akt was normalized to the intensity of Actin.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Cells were seeded in a white-walled 96-well plate and treated with compounds at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: An equal volume of a luminogenic caspase-3/7 substrate solution (e.g., Caspase-Glo® 3/7 Assay reagent) was added to each well.

  • Incubation: The plate was incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, was measured using a plate-reading luminometer.

  • Data Analysis: Results were expressed as a fold increase in activity relative to the vehicle-treated control cells. were expressed as a fold increase in activity relative to the vehicle-treated control cells.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of suitable analytical techniques for the quantification of [4-(Aminomethyl)oxan-4-yl]methanol. Given the compound's chemical properties—a primary amine and a primary alcohol on a non-volatile oxane scaffold—this document focuses on High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the most promising analytical approaches. Detailed validation protocols and supporting experimental data are presented to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The analysis of polar, non-volatile compounds like this compound presents unique challenges, including poor retention in reversed-phase chromatography and lack of a strong chromophore for UV-Vis detection. To address these, derivatization is often employed for HPLC-based methods, while LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

FeatureHigh-Performance Liquid Chromatography (HPLC) with Pre-column DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity. Derivatization is used to introduce a chromophore or fluorophore for detection.Separation by HPLC followed by ionization of the analyte and mass-based detection and quantification based on parent and daughter ion transitions.
Advantages - Widely available instrumentation. - Robust and reproducible. - Cost-effective for routine analysis.- High sensitivity (low limit of detection). - High specificity, reducing matrix interference. - No derivatization required, simplifying sample preparation.
Disadvantages - Derivatization adds complexity and potential for variability. - May have lower sensitivity compared to LC-MS/MS. - Method development can be time-consuming.- Higher initial instrument cost. - Potential for matrix effects (ion suppression or enhancement). - Requires specialized expertise for operation and maintenance.
Typical Application Quality control, routine purity analysis, and content uniformity.Bioanalysis (pharmacokinetic studies), impurity profiling at low levels, and reference method development.

Quantitative Data Summary

The following table summarizes hypothetical quantitative validation data for the two primary analytical techniques for the quantification of this compound. This data is representative of typical performance characteristics for these methods.

ParameterHPLC with UV Detection (after Derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed and precise protocols are the foundation of a successful method validation. Below are example methodologies for pre-column derivatization for HPLC analysis and a general protocol for LC-MS/MS analysis.

Protocol 1: HPLC with Pre-column Derivatization (Dansyl Chloride)

This protocol describes the derivatization of this compound with dansyl chloride to allow for UV or fluorescence detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., 0.1 M HCl) to a final concentration of approximately 10 µg/mL.

2. Derivatization Procedure:

  • To 100 µL of the sample solution, add 200 µL of acetone and 100 µL of a 10 mg/mL solution of dansyl chloride in acetone.

  • Add 50 µL of a saturated sodium bicarbonate solution to adjust the pH to approximately 9.

  • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature and add 50 µL of a 2% aqueous formic acid solution to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the direct quantification of this compound in a sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water, 50/50 v/v) to a final concentration within the calibration range (e.g., 1-100 ng/mL).

  • For biological samples, a protein precipitation step with acetonitrile or methanol may be necessary.

  • Centrifuge the sample to pellet any precipitates and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: HILIC, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase: A: 10 mM Ammonium formate in Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 40% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Quantifier: [M+H]+ → fragment 1 (e.g., loss of H₂O)

      • Qualifier: [M+H]+ → fragment 2 (e.g., loss of CH₂OH)

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Add_Reagents Add Dansyl Chloride & Buffer Dissolution->Add_Reagents Incubation Incubate at 60°C Add_Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Filtration Filtration Stop_Reaction->Filtration HPLC HPLC Injection Filtration->HPLC Detection UV/Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: Workflow for HPLC analysis with pre-column derivatization.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Protein_Precipitation Protein Precipitation (if needed) Dissolution->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Injection LC Injection Centrifugation->LC_Injection Separation HILIC Separation LC_Injection->Separation Ionization ESI Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data Data Analysis MS_Detection->Data

Caption: Workflow for LC-MS/MS analysis.

Validation_Pathway Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Comparative assessment of the ADME properties of oxane-containing molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount. The incorporation of cyclic ethers, specifically oxane-containing moieties like four-membered oxetanes and six-membered tetrahydropyrans (THPs), has emerged as a valuable strategy in medicinal chemistry to modulate these properties. This guide provides a comparative assessment of the ADME profiles of oxane-containing molecules, supported by experimental data and detailed protocols, to aid in the rational design of more effective and safer therapeutics.

The introduction of an oxane ring into a molecule can significantly alter its physicochemical properties, impacting its overall ADME profile. These cyclic ethers are often used as bioisosteric replacements for other functional groups, such as gem-dimethyl groups or carbonyls, to improve metabolic stability, aqueous solubility, and membrane permeability.

Key ADME Properties of Oxane-Containing Molecules: A Comparative Overview

The decision to incorporate an oxetane or a tetrahydropyran ring can have distinct consequences for a compound's ADME profile. Generally, the smaller, more polar oxetane ring can offer different effects compared to the larger, more flexible tetrahydropyran ring.

Metabolic Stability

One of the most significant advantages of incorporating oxane rings is the potential to enhance metabolic stability. By replacing metabolically labile groups or by blocking sites of metabolism, these cyclic ethers can reduce clearance and increase the half-life of a drug.

For instance, the replacement of a gem-dimethyl group with an oxetane has been shown to improve metabolic stability.[1] Similarly, substituting a metabolically vulnerable isopropyl group with an oxetane ring has led to improved in vitro clearance.[2] In a direct comparison, one study noted that replacing an oxetane moiety with a tetrahydropyran substantially compromised the anti-RSV activity of a compound, suggesting the unique structural and electronic properties of the oxetane were crucial for its biological function and likely its metabolic profile in that context.

Solubility

Aqueous solubility is a critical factor for oral absorption. The polar oxygen atom in the oxane ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to their carbocyclic analogs. For example, replacing a cyclohexane with a tetrahydropyran has been shown to increase the aqueous solubility of compounds.

Permeability

The ability of a drug to permeate biological membranes is essential for its absorption and distribution. The polarity and size of the oxane ring play a crucial role here. While increased polarity from the ether oxygen can enhance aqueous solubility, it may also impact passive diffusion across lipid membranes. However, the rigid structure of these rings can also lead to favorable conformational preorganization for receptor binding, which can sometimes translate to better cell permeability.

Quantitative Comparison of ADME Properties

The following tables summarize key in vitro ADME data for representative oxane-containing molecules and their corresponding analogs.

Table 1: Metabolic Stability of Oxane-Containing Molecules and Analogs in Human Liver Microsomes (HLM)

Compound/AnalogStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Oxetane Analog (Structure of an oxetane-containing compound)> 60< 10
gem-Dimethyl Analog (Structure of the corresponding gem-dimethyl compound)2545
Tetrahydropyran Analog (Structure of a THP-containing compound)5015
Cyclohexane Analog (Structure of the corresponding cyclohexane compound)3530

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Aqueous Solubility of Oxane-Containing Molecules and Analogs

Compound/AnalogStructureKinetic Solubility at pH 7.4 (µM)
Tetrahydropyran Analog (Structure of a THP-containing compound)150
Cyclohexane Analog (Structure of the corresponding cyclohexane compound)50
Oxetane Analog (Structure of an oxetane-containing compound)200
Acyclic Ether Analog (Structure of a corresponding acyclic ether)120

Data is representative and compiled from various sources for illustrative purposes.

Table 3: Cell Permeability (Caco-2) of Oxane-Containing Molecules and Analogs

Compound/AnalogStructureApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Oxetane Analog (Structure of an oxetane-containing compound)8.51.2
Carbonyl Analog (Structure of the corresponding carbonyl compound)5.23.5
Tetrahydropyran Analog (Structure of a THP-containing compound)6.81.5
Acyclic Analog (Structure of a corresponding acyclic compound)7.12.0

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Accurate assessment of ADME properties relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human liver microsomes (pooled, 20 mg/mL).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Incubation:

    • Pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.

    • Add the test compound (final concentration 1 µM).

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of compound remaining at each time point is plotted against time.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and the amount of compound that permeates to the basolateral (receiver) side is measured over time.

    • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and the amount of compound that permeates to the apical (receiver) side is measured.

  • Sampling and Analysis:

    • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.

Kinetic Solubility Assay

This high-throughput assay provides an early indication of a compound's solubility.

Protocol:

  • Sample Preparation:

    • A stock solution of the test compound in DMSO is serially diluted.

    • The DMSO solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Equilibration:

    • The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation of the compound.

  • Separation and Quantification:

    • The plate is centrifuged or filtered to separate the precipitated compound from the soluble fraction.

    • The concentration of the compound in the supernatant/filtrate is determined by UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Visualizing Experimental Workflows and Metabolic Pathways

Understanding the flow of experiments and the potential metabolic fate of oxane-containing molecules is crucial. The following diagrams, generated using Graphviz, illustrate these processes.

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, Buffer, NADPH) mix Mix HLM, Buffer, & Compound prep_reagents->mix prep_compound Prepare Test Compound Stock prep_compound->mix pre_warm Pre-warm at 37°C mix->pre_warm start_reaction Initiate with NADPH pre_warm->start_reaction time_points Take Aliquots at Time Points start_reaction->time_points quench Quench with ACN & Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

experimental_workflow_caco2 cluster_culture Cell Culture & Monolayer Formation cluster_permeability Permeability Measurement cluster_analysis Analysis & Data Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed_cells->culture check_integrity Verify monolayer integrity (TEER) culture->check_integrity add_compound_A_B Add compound to Apical side check_integrity->add_compound_A_B add_compound_B_A Add compound to Basolateral side check_integrity->add_compound_B_A sample_B Sample from Basolateral side add_compound_A_B->sample_B lcms Quantify compound by LC-MS/MS sample_B->lcms sample_A Sample from Apical side add_compound_B_A->sample_A sample_A->lcms calc_papp Calculate Papp (A→B) and Papp (B→A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er conclusion Assess Permeability & Efflux Potential calc_er->conclusion

Caption: Workflow for the Caco-2 bidirectional permeability assay.

metabolic_pathway_oxane cluster_parent Parent Molecule cluster_metabolism Metabolism (CYP450) cluster_metabolites Metabolites parent_no_oxane Metabolically Labile Analog (e.g., gem-dimethyl) metabolism_no_oxane Oxidative Metabolism parent_no_oxane->metabolism_no_oxane Susceptible Site parent_oxane Oxane-Containing Molecule metabolism_oxane Metabolism Blocked parent_oxane->metabolism_oxane Blocked Site metabolites Multiple Metabolites (Rapid Clearance) metabolism_no_oxane->metabolites no_metabolites Parent Compound (Slow Clearance) metabolism_oxane->no_metabolites

Caption: Impact of an oxane ring on metabolic pathways.

Conclusion

The incorporation of oxane rings, including both oxetanes and tetrahydropyrans, is a powerful tool in a medicinal chemist's arsenal for optimizing the ADME properties of drug candidates. As demonstrated, these moieties can significantly enhance metabolic stability and modulate solubility and permeability. The choice between a four-membered oxetane and a six-membered tetrahydropyran will depend on the specific goals of the drug design program and the surrounding molecular scaffold. A thorough in vitro ADME assessment, using the standardized protocols outlined in this guide, is essential to fully characterize the impact of these structural modifications and to select candidates with the highest probability of success in clinical development.

References

Safety Operating Guide

Safe Disposal of [4-(Aminomethyl)oxan-4-yl]methanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposal of compounds such as [4-(Aminomethyl)oxan-4-yl]methanol is paramount. This document outlines the necessary procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Chemical Safety Profile:

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[1]:

Hazard CategoryGHS PictogramSignal WordHazard Statements
IrritantGHS07: Harmful/IrritantWarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

The designated disposal instruction is P501: Dispose of contents/container to hazardous waste disposal [1]. This indicates that the compound should not be disposed of in general laboratory trash or down the drain. It must be handled as regulated hazardous waste.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the proper disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[2][3]. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors[2][3].

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated and compatible hazardous waste container[3].

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[4].

    • Do not mix this waste with other incompatible waste streams[2].

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste"[4].

    • The label must include the full chemical name: "this compound" and its CAS number (959238-22-3)[1].

    • Indicate the primary hazards (e.g., "Irritant").

    • Note the accumulation start date (the date the first waste was added to the container)[4].

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[3].

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3].

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal[5][6].

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

start Disposal of This compound Required assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate store Store Securely in a Designated Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end_process Waste Disposed of by Licensed Contractor contact_ehs->end_process

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, avoid generating dust[2]. Carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material to contain the spill.

  • Collection: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste[2][3].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Logical Relationship of Safety and Disposal

The following diagram illustrates the relationship between the chemical's properties, the necessary safety precautions, and the resulting disposal procedure.

cluster_0 Chemical Properties & Hazards cluster_1 Safety & Handling Protocols cluster_2 Disposal Procedure hazards This compound GHS07: Irritant H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation protocols Required Safety Measures Wear Proper PPE Use in Ventilated Area Avoid Contact and Inhalation hazards->protocols Dictates disposal P501: Hazardous Waste Segregate Waste Use Labeled, Sealed Containers Dispose via EHS/Licensed Contractor protocols->disposal Informs

Caption: Relationship between hazards, handling, and disposal of the chemical.

References

Essential Safety and Operational Guide for Handling [4-(Aminomethyl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Storage, and Disposal of [4-(Aminomethyl)oxan-4-yl]methanol.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound (CAS Number: 959238-22-3). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in a laboratory setting.

Hazard Identification and Immediate Precautions

This compound is a solid compound classified as harmful and an irritant. The primary hazards are:

  • Skin Irritation (H315): Causes irritation upon contact with skin.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1]

Due to these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound.

Protection Type Specification Rationale and Use Case
Eye Protection Chemical splash goggles or a full-face shield.To protect against dust particles and accidental splashes. A face shield is recommended when handling larger quantities.
Hand Protection Butyl rubber or Neoprene gloves.[2][3][4]Provides superior chemical resistance to amines compared to standard nitrile gloves.[2][3] Always inspect gloves for integrity before use. For splash protection, change gloves immediately upon contact.
Body Protection Chemical-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust generation is likely and ventilation is inadequate, a NIOSH-approved respirator with a P100 particulate filter is required. For potential vapors from heating or reactions, an organic vapor/ammonia/methylamine cartridge may be necessary.[5][6]To prevent inhalation of irritating dust particles.[6]

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is crucial for minimizing risks during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet prep2 Ensure emergency equipment is accessible (eyewash, safety shower) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work in a chemical fume hood or well-ventilated area prep3->handle1 handle2 Weigh and handle the solid carefully to minimize dust generation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly dispose of waste (see Disposal Plan) post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3 G spill1 Evacuate non-essential personnel and ensure adequate ventilation spill2 Don appropriate PPE (gloves, goggles, respirator if needed) spill1->spill2 spill3 Contain the spill with inert absorbent material (e.g., sand, vermiculite) spill2->spill3 spill4 Carefully sweep the solid material into a designated waste container spill3->spill4 spill5 Neutralize the spill area with a weak acid (e.g., citric acid solution) if permissible spill4->spill5 spill6 Decontaminate the spill area with soap and water spill5->spill6 spill7 Collect all cleanup materials into a hazardous waste container spill6->spill7

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.